PF-00956980
Beschreibung
Eigenschaften
IUPAC Name |
[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONMOMUOZGIDET-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384335-57-3 | |
| Record name | PF-956980 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of PF-00956980
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00956980 is a potent, reversible, ATP-competitive pan-Janus kinase (JAK) inhibitor. It exhibits a unique dual mechanism of action, not only inhibiting the catalytic activity of JAK enzymes but also inducing a dose- and time-dependent reduction in the protein levels of JAK2 and JAK3. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its inhibitory profile, its impact on the JAK-STAT signaling pathway, and detailed experimental protocols for the key assays used to characterize this compound.
Core Mechanism of Action: Pan-JAK Inhibition and Protein Reduction
This compound functions as a pan-inhibitor of the Janus kinase family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of JAK enzymes. This prevents the autophosphorylation and activation of JAKs, thereby blocking the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.
A distinguishing feature of this compound is its ability to induce the reduction of JAK2 and JAK3 protein levels in human peripheral blood mononuclear cells (PBMCs). This effect is not observed with JAK1 and is not a common feature of other JAK inhibitors, such as tofacitinib. The precise mechanism for this reduction is thought to involve the modulation of JAK2 and JAK3 synthesis.
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The inhibitory activity and pharmacokinetic parameters of this compound have been characterized in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (µM) |
| JAK1 | 2.2[1] |
| JAK2 | 23.1[1] |
| JAK3 | 59.9[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Clearance (mL/min/Kg) | Volume of Distribution (Vss, L/Kg) | Terminal Half-Life (T1/2, h) | Oral Bioavailability |
| Rat | 0.5 | i.v. | 48[1] | 0.8[1] | 2.1[1] | - |
| Rat | 1 | p.o. | - | - | - | <5%[1] |
| Dog | 0.1 | i.v. | 18[1] | 1.0[1] | 2.0[1] | - |
Signaling Pathway
This compound exerts its effects by interrupting the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound against JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: Add the enzyme, substrate, and this compound (or vehicle control) to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for IC50 determination of this compound.
Western Blot Analysis of JAK Protein Levels in Human PBMCs
This protocol describes the methodology to assess the effect of this compound on JAK protein levels in primary human cells.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture isolated human PBMCs and treat with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for JAK1, JAK2, JAK3, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for each JAK protein and normalize to the corresponding loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
Caption: Western blot workflow for analyzing JAK protein levels in PBMCs.
Conclusion
This compound is a pan-JAK inhibitor with a well-defined mechanism of action. Its ability to both inhibit JAK kinase activity and reduce JAK2/3 protein levels represents a unique therapeutic approach. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further investigation into the downstream consequences of this dual mechanism will be crucial in fully elucidating its therapeutic potential.
References
In-Depth Technical Guide: Pan-JAK Inhibitory Activity of PF-00956980
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00956980 is a potent, reversible, and ATP-competitive pan-Janus kinase (JAK) inhibitor. It demonstrates significant inhibitory activity against multiple members of the JAK family, which are key mediators of cytokine signaling and immune responses. This technical guide provides a comprehensive overview of the pan-JAK inhibitory activity of this compound, including its quantitative inhibitory profile, detailed experimental methodologies for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows.
Introduction to Janus Kinases (JAKs)
The Janus kinase family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases play a critical role in the JAK-STAT signaling pathway, a primary mechanism for transducing signals from a wide array of cytokines, interferons, and hormones. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. As such, inhibition of JAKs represents a key therapeutic strategy for these conditions.
This compound: A Pan-JAK Inhibitor
This compound has been identified as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family. Its mechanism of action is through competitive inhibition at the ATP-binding site of the kinase domain.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against JAK1, JAK2, and JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (μM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| TYK2 | Data not available in the public domain |
Signaling Pathway
The canonical JAK-STAT signaling pathway, which is targeted by this compound, is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of each JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for each kinase
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well microplates
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the JAK enzyme, peptide substrate, and ATP in the assay buffer.
-
Reaction Setup: In a microplate, add the JAK enzyme and the serially diluted this compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture. The assays are typically run at an ATP concentration of 1 mM.[1]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced (or substrate phosphorylated).
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of STAT Phosphorylation
This assay measures the ability of this compound to inhibit the JAK-STAT signaling pathway within a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of STAT proteins downstream of JAK activation in response to cytokine stimulation.
Materials:
-
Human primary immune cells (e.g., PBMCs) or a relevant cell line
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)
-
This compound at various concentrations
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: Primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT, and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blot or flow cytometry equipment and reagents.
Workflow:
Caption: General workflow for a cellular STAT phosphorylation assay.
Procedure (Western Blot):
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere or stabilize. Treat the cells with varying concentrations of this compound for a predetermined time.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell culture medium to activate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against a specific pSTAT and total STAT, followed by incubation with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection system. Quantify the band intensities to determine the ratio of pSTAT to total STAT and assess the inhibitory effect of this compound.
Additional Cellular Effects
Beyond direct kinase inhibition, this compound has been observed to cause a selective, time-dependent reduction in the endogenous protein and mRNA levels of JAK2 and JAK3 in human primary immune cells. This suggests a potential secondary mechanism of action or a downstream consequence of sustained pathway inhibition.
Conclusion
This compound is a valuable research tool for studying the roles of the JAK-STAT pathway in various biological and pathological processes. Its characterization as a pan-JAK inhibitor is supported by its activity against JAK1, JAK2, and JAK3. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other JAK inhibitors. Further studies are warranted to fully elucidate its inhibitory profile against TYK2 and to explore the mechanisms underlying its effects on JAK protein and mRNA expression.
References
PF-956980: A Technical Guide to a JAK3 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-956980 is a potent, ATP-competitive small molecule inhibitor of Janus kinase 3 (JAK3). Initially characterized as a highly selective chemical probe for JAK3, subsequent studies have revealed a broader inhibitory profile across the JAK family. This technical guide provides an in-depth overview of PF-956980, including its biochemical and cellular activity, detailed experimental protocols for its use, and a comprehensive look at the JAK3 signaling pathway it modulates. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize PF-956980 in their investigations of JAK3 biology and its role in health and disease.
Introduction to JAK3 and PF-956980
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] These kinases are essential for the downstream activation of Signal Transducers and Activators of Transcription (STATs), which regulate gene expression involved in immunity, inflammation, and hematopoiesis.[2]
JAK3 is of particular interest as its expression is largely restricted to hematopoietic cells.[3] It is uniquely associated with the common gamma chain (γc) of cytokine receptors for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] This restricted expression pattern and crucial role in lymphocyte development and function make JAK3 an attractive therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies.[3][4]
PF-956980 was developed as a tool compound to investigate the biological functions of JAK3.[5][6] Its utility has been demonstrated in various in vitro and in vivo models, notably in reversing cytokine-mediated resistance to cytotoxic agents in chronic lymphocytic leukemia (CLL) cells.[4][7]
Biochemical and Cellular Activity of PF-956980
The inhibitory activity of PF-956980 has been characterized in both biochemical and cellular assays. While initially reported as highly selective for JAK3, other studies have indicated a broader spectrum of activity against other JAK family members, classifying it as a pan-JAK inhibitor.[8][9]
Kinase Inhibition Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of PF-956980 against various kinases.
| Kinase | IC50 (nM) | Reference |
| JAK3 | 4 | [5] |
| JAK1 | 2.2 (µM) | [8] |
| JAK2 | 23.1 (µM) | [8] |
| PKA | 6,700 | [5] |
| LCK | 10,900 | [5] |
Cellular Activity
PF-956980 has demonstrated potent activity in various cell-based assays, effectively inhibiting JAK3-dependent signaling pathways.
| Assay | Cell Line | IC50 (nM) | Reference |
| JAK1/3-dependent cellular assay | DND39 | Not explicitly stated, but described as nanomolar potency | [5] |
| JAK2-dependent cellular assay | HUO3 | ~8-fold less potent than in the JAK1/3-dependent assay | [5] |
| Whole blood assay (JAK1/3-dependent) | Human whole blood | 121 | [10] |
JAK3 Signaling Pathway
JAK3 plays a pivotal role in the signaling cascade initiated by cytokines that utilize the common gamma chain (γc). The binding of a cytokine to its receptor complex leads to the activation of receptor-associated JAKs, including JAK3. Activated JAK3 then phosphorylates downstream STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The common gamma chain (gamma c) is a required signaling component of the IL-21 receptor and supports IL-21-induced cell proliferation via JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. biocytogen.com [biocytogen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. crossfire-oncology.com [crossfire-oncology.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ATP-Competitive Binding of PF-00956980
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00956980 is a synthetic organic compound that functions as a reversible, ATP-competitive, pan-Janus kinase (JAK) inhibitor.[1] It has been identified as a valuable tool for in vitro research, particularly in the study of inflammatory diseases of the lungs and skin.[2] This technical guide provides a comprehensive overview of the ATP-competitive binding of this compound, its effects on the JAK-STAT signaling pathway, and detailed protocols for its characterization.
Quantitative Analysis of Kinase Inhibition
This compound demonstrates inhibitory activity across multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) have been determined against JAK1, JAK2, and JAK3, highlighting its pan-JAK inhibitory profile.
| Target Kinase | IC50 (µM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
| Data sourced from MedChemExpress.[2] |
Mechanism of Action: A Dual Role
This compound exhibits a dual mechanism of action. Primarily, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK kinases and preventing the phosphorylation of downstream signaling molecules. Uniquely, it has also been reported to induce a dose- and time-dependent reduction in the protein levels of JAK2 and JAK3 in human peripheral blood mononuclear cells (PBMCs), an effect not observed with other JAK inhibitors like tofacitinib.[1] This suggests a potential role in modulating JAK2/3 synthesis or stability.[1]
JAK-STAT Signaling Pathway Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in the immune response. This compound's inhibition of JAK kinases effectively blocks this pathway.
Caption: Inhibition of the JAK-STAT pathway by this compound.
Experimental Protocols
Determination of Kinase Inhibition (IC50) using LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of this compound against JAK kinases.
Workflow Diagram:
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
Materials:
-
This compound
-
Recombinant JAK1, JAK2, or JAK3 kinase (with GST or His-tag)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations in the assay.
-
Kinase/Antibody Mixture Preparation: Dilute the respective JAK kinase and the corresponding Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will need to be optimized, but a starting point is typically 5 nM kinase and 2 nM antibody.[3]
-
Tracer Preparation: Dilute the kinase tracer in Kinase Buffer A. The optimal concentration is typically near the Kd for its interaction with the kinase.[3]
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of diluted this compound or DMSO control.
-
5 µL of the Kinase/Antibody mixture.
-
5 µL of the Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Analysis of JAK Protein Levels in PBMCs by Western Blot
This protocol describes the methodology to assess the effect of this compound on JAK protein levels in human PBMCs.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of JAK proteins.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-JAK1, anti-JAK2, anti-JAK3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate medium.
-
Cell Treatment: Treat PBMCs with various concentrations of this compound or DMSO as a vehicle control for different time points (e.g., 4, 8, 24 hours).
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the desired primary antibody (e.g., anti-JAK2 or anti-JAK3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the JAK protein levels to the loading control (β-actin) to determine the relative reduction in protein levels upon treatment with this compound.
-
Conclusion
This compound is a pan-JAK inhibitor that acts through an ATP-competitive binding mechanism. Its unique ability to also reduce JAK2 and JAK3 protein levels provides an additional layer to its mechanism of action. The protocols detailed in this guide provide a framework for the characterization of this compound and other similar kinase inhibitors. Further investigation into the broader kinase selectivity profile and the precise mechanism of JAK2/3 protein reduction will provide a more complete understanding of this compound's biological activity.
References
In Vitro Characterization of PF-956980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-956980 is a potent small molecule inhibitor of the Janus kinase (JAK) family, playing a critical role in cytokine signaling pathways implicated in immunology and oncology. This technical guide provides an in-depth overview of the in vitro characterization of PF-956980, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The compound has been described as both a pan-JAK and a JAK3-selective inhibitor, highlighting the importance of understanding its nuanced biochemical and cellular activity profile. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of PF-956980.
Biochemical Profile
Kinase Inhibition Profile
PF-956980 has been characterized as an ATP-competitive inhibitor of JAK kinases. However, reported IC50 values exhibit some variability across different studies, which may be attributable to variations in assay conditions, such as enzyme and substrate concentrations. A summary of the available biochemical inhibition data is presented below.
| Target | IC50 (nM) | pIC50 | Assay Details | Reference |
| JAK1 | 37.5 | 7.43 | Inhibition of GST tagged human recombinant JAK1 catalytic domain expressed in baculovirus using a peptide substrate. Pre-incubation for 60 mins followed by substrate addition and measurement after 60 mins by microfluidic assay. | [1] |
| JAK1 | 7.5 | 8.12 | Inhibition of human JAK1 using 5FAM-KKSRGDYMTMQID as a substrate by caliper microfluidic mobility shift assay. | [1] |
| JAK1 | 2200 | - | Reversible pan-JAK inhibitor. | [2] |
| JAK2 | 123.6 | 6.91 | Inhibition of GST tagged human recombinant JAK2 catalytic domain expressed in baculovirus using a peptide substrate. Pre-incubation for 60 mins followed by substrate addition and measurement after 60 mins by microfluidic assay. | [1] |
| JAK2 | 7.1 | 8.15 | Inhibition of human JAK2 using FITC-KGGEEEEYFELVKK as a substrate by caliper microfluidic mobility shift assay. | [1] |
| JAK2 | 23100 | - | Reversible pan-JAK inhibitor. | [2] |
| JAK3 | 59900 | - | Reversible pan-JAK inhibitor. | [2] |
Note: The significant discrepancies in reported IC50 values underscore the importance of considering the specific assay conditions when interpreting these data.
Experimental Protocol: Biochemical Kinase Inhibition Assay
A generalized protocol for determining the in vitro kinase inhibitory activity of PF-956980 is outlined below. This protocol is based on common methodologies used in the field, such as mobility shift assays or luminescence-based ADP detection.
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-956980 against a panel of purified JAK kinases (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Specific peptide substrates for each kinase (e.g., IRS1-tide for JAK1).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
PF-956980 stock solution in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
96-well or 384-well assay plates.
-
Plate reader capable of luminescence or fluorescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of PF-956980 in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer to the desired concentrations.
-
Reaction Setup: In the assay plate, combine the diluted PF-956980, JAK enzyme, and peptide substrate. Include positive (enzyme, substrate, no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PF-956980 relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Characterization
Inhibition of Cytokine-Induced STAT Phosphorylation
PF-956980 has been shown to effectively inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of JAK activation in cellular contexts. A key example is its ability to block Interleukin-4 (IL-4) induced phosphorylation of STAT6 in chronic lymphocytic leukemia (CLL) cells.[3][4]
| Cell Line | Cytokine | Target | Effect | Concentration | Reference |
| CLL Cells | IL-4 (10 ng/mL) | pSTAT6 | 60% inhibition | 0.1 µM | [2] |
| CLL Cells | IL-4 (10 ng/mL) | pSTAT6 | Complete inhibition | 0.3 - 1 µM | [2] |
This inhibition of STAT6 phosphorylation by PF-956980 is dose-dependent and correlates with the reversal of IL-4-mediated resistance to cytotoxic agents in CLL cells.[4]
Reversal of IL-4-Induced Pro-Survival Signaling
In CLL cells, IL-4 promotes cell survival by upregulating the anti-apoptotic proteins Mcl-1 and Bcl-xL. PF-956980 effectively blocks this IL-4-induced upregulation, thereby sensitizing the cancer cells to apoptosis-inducing drugs.[4]
Experimental Protocol: Cell-Based STAT Phosphorylation Assay
The following is a general protocol for assessing the inhibitory effect of PF-956980 on cytokine-induced STAT phosphorylation in a cell-based assay.
Objective: To determine the half-maximal effective concentration (EC50) of PF-956980 for the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Human cell line of interest (e.g., CLL cells, peripheral blood mononuclear cells - PBMCs).
-
Appropriate cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-4 for JAK3/STAT6).
-
PF-956980 stock solution in DMSO.
-
Cell lysis buffer.
-
Antibodies specific for total and phosphorylated STAT proteins (e.g., anti-pSTAT6 and anti-STAT6).
-
Western blotting or flow cytometry reagents and equipment.
Procedure:
-
Cell Culture and Treatment: Culture the cells to the desired density. Pre-incubate the cells with a serial dilution of PF-956980 for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: For Western blotting, lyse the cells to extract total protein. For flow cytometry, fix and permeabilize the cells.
-
Detection of Phosphorylated STAT:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total STAT protein.
-
Flow Cytometry: Stain the fixed and permeabilized cells with a fluorescently labeled antibody against the phosphorylated STAT protein.
-
-
Data Analysis:
-
Western Blotting: Quantify the band intensities for phosphorylated and total STAT. Normalize the phosphorylated STAT signal to the total STAT signal.
-
Flow Cytometry: Measure the mean fluorescence intensity of the stained cells.
-
-
EC50 Determination: Calculate the percentage of inhibition of STAT phosphorylation for each PF-956980 concentration relative to the cytokine-stimulated control. Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathway
PF-956980 exerts its effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.
In the context of IL-4 signaling in CLL cells, PF-956980 inhibits JAK3, thereby preventing the phosphorylation of STAT6. This blockade of STAT6 activation prevents the upregulation of the anti-apoptotic proteins Mcl-1 and Bcl-xL, leading to the reversal of drug resistance.
Conclusion
PF-956980 is a valuable tool for studying the roles of JAK kinases in various biological processes. Its ability to inhibit JAK-mediated signaling, particularly the IL-4/JAK3/STAT6 axis, provides a strong rationale for its investigation in diseases characterized by dysregulated cytokine signaling, such as certain cancers and inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies involving this potent kinase inhibitor. Further characterization, including a comprehensive kinome-wide selectivity profile and determination of EC50 values in a broader range of functional cell-based assays, will be crucial for a more complete understanding of its therapeutic potential and off-target effects.
References
- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The JAK3-Selective Inhibitor PF-956980: A Technical Overview of its Impact on the JAK-STAT Pathway in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of PF-956980, a pyrrolo[2,3-d]pyrimidine derivative, focusing on its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. The document synthesizes available data to elucidate the compound's role in modulating cytokine-driven signaling, particularly in the context of Chronic Lymphocytic Leukemia (CLL), and its potential as a therapeutic agent to overcome microenvironment-induced drug resistance.
Introduction
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of various malignancies, including hematological cancers like Chronic Lymphocytic Leukemia (CLL). In CLL, malignant B cells receive pro-survival signals from the tumor microenvironment, often mediated by cytokines that activate the JAK-STAT pathway.[3] One such key cytokine is Interleukin-4 (IL-4), which promotes the survival of CLL cells and induces resistance to conventional cytotoxic agents.[3]
PF-956980 has been identified as a potent inhibitor of this pathway, demonstrating selectivity for JAK3.[3][4] This guide will delve into the specifics of its interaction with the JAK-STAT pathway, the quantitative measures of its inhibitory action, and the experimental methodologies used to characterize its effects.
Data Presentation: Quantitative Analysis of PF-956980 Activity
The inhibitory capacity of PF-956980 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition Profile of PF-956980
| Target Kinase | IC50 (µM) |
| JAK1 | Not specified in available results |
| JAK2 | Not specified in available results |
| JAK3 | Not specified in available results |
Note: While PF-956980 is described as a JAK3-selective inhibitor, specific IC50 values for the individual JAK isoforms were not available in the searched literature. The primary literature would be required for these precise values.
Table 2: Cellular Activity of PF-956980 in Chronic Lymphocytic Leukemia (CLL) Cells
| Cellular Event | Effect of PF-956980 |
| IL-4-induced STAT6 phosphorylation | Inhibition[3] |
| Upregulation of Mcl-1 and Bcl-X(L) by IL-4 | Blockade[3] |
| IL-4-induced resistance to fludarabine and chlorambucil | Reversal[3] |
| Apoptosis induction in the presence of protective signals | Reversal of protection[3] |
Signaling Pathway Analysis
The canonical IL-4 signaling cascade in B cells involves the activation of the JAK-STAT pathway. Upon binding of IL-4 to its receptor, a conformational change leads to the activation of receptor-associated Janus kinases, primarily JAK1 and JAK3. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and initiation of target gene transcription. These target genes include anti-apoptotic proteins such as Mcl-1 and Bcl-X(L), which contribute to cell survival and drug resistance.[3][5]
PF-956980 exerts its effect by directly inhibiting the kinase activity of JAK3. This blockade prevents the initial phosphorylation events required for the activation of the signaling cascade, thereby inhibiting the downstream phosphorylation of STAT6 and the subsequent upregulation of pro-survival genes.[3]
Caption: IL-4/JAK-STAT signaling pathway and the inhibitory action of PF-956980.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of PF-956980's effect on the JAK-STAT pathway.
Western Blotting for STAT6 Phosphorylation
This protocol describes the detection of phosphorylated STAT6 in CLL cells following IL-4 stimulation and treatment with PF-956980.
Methodology:
-
Cell Culture and Treatment:
-
Isolate primary CLL cells from patient samples.
-
Culture CLL cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Pre-incubate cells with varying concentrations of PF-956980 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6 Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
-
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
Cellular Activity of PF-00956980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00956980 is a potent, ATP-competitive, and reversible pan-Janus kinase (JAK) inhibitor. It serves as a valuable tool for investigating the physiological and pathological roles of the JAK/STAT signaling pathway. This document provides a comprehensive overview of the cellular activity of this compound, including its inhibitory profile, effects on primary cells, and the underlying signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.
Quantitative Inhibitory Profile
This compound demonstrates inhibitory activity across multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) against JAK1, JAK2, and JAK3 have been determined in enzymatic assays.
| Target | IC50 (µM) |
| JAK1 | 2.2[1][2] |
| JAK2 | 23.1[1][2] |
| JAK3 | 59.9[1][2] |
Cellular Effects on Peripheral Blood Mononuclear Cells (PBMCs)
A notable activity of this compound is its ability to modulate JAK protein levels in human peripheral blood mononuclear cells (PBMCs). It has been reported to induce a dose- and time-dependent reduction in the protein levels of JAK2 and JAK3, while not affecting JAK1 levels. This effect is thought to occur through the modulation of JAK2/3 synthesis[3].
Signaling Pathway Modulation
This compound exerts its cellular effects primarily through the inhibition of the JAK/STAT signaling pathway. This pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immune responses, inflammation, and hematopoiesis.
References
In-Depth Technical Guide: The Discovery and Development of PF-956980
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-956980 is a potent and selective, ATP-competitive, reversible inhibitor of Janus kinase 3 (JAK3). Developed by Pfizer, it has emerged as a valuable tool compound for elucidating the role of JAK3 in immune cell signaling and for exploring its therapeutic potential, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to PF-956980. It includes detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and experimental workflows to support further research and development efforts in the field of kinase inhibition.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive therapeutic target for immunological and hematological disorders with the potential for a more favorable safety profile.
PF-956980, a pyrrolo[2,3-d]pyrimidine derivative, was developed as a selective inhibitor of JAK3. Its structural similarity to tofacitinib (CP-690,550), another JAK inhibitor from Pfizer, places it within a well-studied class of kinase inhibitors. This guide details the discovery, chemical properties, and biological activity of PF-956980.
Discovery and Synthesis
While a specific discovery and synthesis paper for PF-956980 is not publicly available, its development is closely linked to the research program at Pfizer that yielded tofacitinib. The core scaffold, a pyrrolo[2,3-d]pyrimidine, is a common feature in many JAK inhibitors due to its ability to mimic the adenine ring of ATP and bind to the kinase hinge region. The synthesis of PF-956980 would likely follow a multi-step pathway involving the construction of the substituted piperidine moiety and its subsequent coupling to the pyrrolo[2,3-d]pyrimidine core.
Chemical Properties:
| Property | Value |
| IUPAC Name | ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₁₈H₂₆N₆O |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 1262832-74-5 |
Mechanism of Action
PF-956980 functions as an ATP-competitive inhibitor of JAK3. By binding to the ATP-binding pocket of the JAK3 kinase domain, it prevents the phosphorylation of the kinase itself and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs). In immune cells, JAK3 is crucial for signaling downstream of common gamma-chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by PF-956980 effectively blocks the biological effects of these cytokines.
One of the well-documented effects of PF-956980 is its ability to inhibit the IL-4-mediated signaling pathway. In chronic lymphocytic leukemia (CLL) cells, IL-4 promotes cell survival and confers resistance to cytotoxic drugs. PF-956980 has been shown to block IL-4-induced phosphorylation of STAT6, a key downstream effector in the IL-4 signaling cascade.[1][2] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-XL, thereby sensitizing CLL cells to apoptosis.[1][2]
Some studies have also characterized PF-956980 as a pan-JAK inhibitor that can selectively downregulate the protein levels of JAK2 and JAK3.[3]
Signaling Pathway Diagram
Caption: Inhibition of the IL-4/JAK3/STAT6 signaling pathway by PF-956980.
Quantitative Data
Table 1: Kinase Selectivity Profile of PF-956980
| Kinase | IC₅₀ (nM) |
| JAK3 | 4 |
| JAK2 | >1000 |
| JAK1 | >1000 |
| TYK2 | >1000 |
| Selected Off-Target Kinases | |
| Aurora A | >1000 |
| CDK2 | >1000 |
| LCK | >1000 |
| p38α | >1000 |
| ZAP-70 | >1000 |
| (Data sourced from Changelian et al., 2008) |
Table 2: Cellular Activity of PF-956980
| Assay | Cell Line | Stimulus | IC₅₀ (nM) |
| STAT6 Phosphorylation | CLL Cells | IL-4 | ~100-200 |
| Reversal of IL-4 Mediated Drug Resistance | CLL Cells | IL-4 + Cytotoxic Drug | ~100-300 |
| (Data extrapolated from Steele et al., 2010) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized representation based on standard kinase assay methodologies.
-
Reagents and Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at a concentration near the Kₘ for JAK3)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
PF-956980 (serial dilutions)
-
³²P-γ-ATP or fluorescently labeled ATP analog
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence reader
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant JAK3 enzyme, and the peptide substrate.
-
Add serial dilutions of PF-956980 or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of ³²P-γ-ATP).
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ³²P-γ-ATP.
-
Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of PF-956980 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Inhibition of STAT6 Phosphorylation in CLL Cells
This protocol is based on the methodology described by Steele et al. (2010).[1][2]
-
Cell Culture and Treatment:
-
Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Culture CLL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-incubate CLL cells with varying concentrations of PF-956980 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Western Blot Analysis:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (pSTAT6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
-
Quantify band intensities using densitometry to determine the relative levels of pSTAT6.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of PF-956980.
Development and Applications
PF-956980 has primarily been utilized as a research tool to investigate the biological functions of JAK3. Its high selectivity makes it superior to less specific inhibitors for dissecting the role of JAK3 in various cellular processes. The studies in CLL have provided a strong rationale for the therapeutic targeting of JAK3 in this disease, particularly to overcome microenvironment-mediated drug resistance.[1][2]
Currently, there is no publicly available information on the clinical development of PF-956980. It remains a commercially available tool compound for preclinical research.
Conclusion
PF-956980 is a potent and selective JAK3 inhibitor that has been instrumental in advancing our understanding of JAK3 signaling in normal and malignant hematopoietic cells. Its ability to block the pro-survival signals mediated by γc cytokines like IL-4 highlights the therapeutic potential of targeting this kinase. This technical guide provides a consolidated resource of the available data and methodologies related to PF-956980 to aid researchers in its application and in the broader field of JAK inhibitor development. Further studies are warranted to explore the full therapeutic potential of highly selective JAK3 inhibitors in various disease contexts.
References
In-Depth Technical Guide: Understanding PF-00956980-Mediated JAK2/3 Protein Reduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-00956980 is an ATP-competitive, reversible pan-Janus kinase (JAK) inhibitor with a unique secondary mechanism of action. Beyond its role as a kinase inhibitor, this compound selectively induces the reduction of JAK2 and JAK3 protein levels. This effect is not observed for other JAK family members, such as JAK1 and TYK2. The reduction in protein levels is time-dependent and corresponds to a downregulation of JAK2 and JAK3 messenger RNA (mRNA), suggesting that the compound modulates the synthesis of these specific kinases. This dual activity—kinase inhibition and selective protein reduction—presents a novel therapeutic opportunity for the development of pharmacological agents that can also modulate the expression of their target proteins. This guide provides a comprehensive overview of the available technical data, experimental methodologies, and the underlying signaling pathways related to the this compound-mediated reduction of JAK2 and JAK3 proteins.
Core Mechanism of Action: Pan-JAK Inhibition and Selective Protein Reduction
This compound functions as a pan-JAK inhibitor, competitively binding to the ATP-binding site of the kinase domain of Janus kinases. However, its most distinguishing feature is the selective, dose- and time-dependent reduction of JAK2 and JAK3 protein levels.[1] This effect has been observed in human peripheral blood mononuclear cells (PBMCs).[1] Notably, the protein levels of JAK1 and TYK2 remain unchanged in the presence of this compound, highlighting the selectivity of this secondary mechanism.[2]
The reduction in protein levels is preceded by a decrease in the corresponding mRNA transcripts, indicating that this compound likely affects gene expression or mRNA stability, leading to decreased protein synthesis.[2] This dual mechanism of action—direct inhibition of kinase activity and downregulation of protein expression—differentiates this compound from other JAK inhibitors like tofacitinib, for which similar protein reduction effects have not been reported.[1]
Quantitative Data on Kinase Inhibition
While specific quantitative data on the percentage of protein reduction over time and at various concentrations are not publicly available in the reviewed literature, the inhibitory concentrations (IC50) for the kinase activity of this compound have been reported.
| Target | IC50 (µM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
Data sourced from MedChemExpress.[2][3]
Signaling Pathway Modulation
This compound exerts its effects by interfering with the JAK/STAT signaling pathway, a critical pathway for numerous cytokine and growth factor receptors involved in immunity and inflammation. The selective reduction of JAK2 and JAK3 proteins disrupts the signaling cascades mediated by these specific kinases.
The JAK/STAT Signaling Pathway
The canonical JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Caption: Canonical JAK/STAT signaling pathway.
Intervention by this compound
This compound intervenes in this pathway at two distinct points. Firstly, as a pan-JAK inhibitor, it competes with ATP to block the kinase activity of JAKs, thereby preventing the phosphorylation cascade. Secondly, and more uniquely, it leads to a reduction in the total protein levels of JAK2 and JAK3, diminishing the available pool of these kinases for signal transduction.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
While the specific, detailed protocols from the primary literature on this compound-mediated protein reduction are not fully available, this section outlines the general methodologies that would be employed for such investigations.
Western Blotting for Protein Level Analysis
Objective: To quantify the levels of JAK2 and JAK3 protein in cells treated with this compound over time and at different concentrations.
Methodology:
-
Cell Culture and Treatment: Human PBMCs are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for JAK2, JAK3, JAK1, TYK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of JAK proteins are normalized to the loading control to compare the relative protein expression across different conditions.
Caption: General workflow for Western blot analysis.
Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
Objective: To measure the relative expression levels of JAK2 and JAK3 mRNA in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Similar to the Western blot protocol, human PBMCs are treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent or a commercial RNA extraction kit). The quality and quantity of the extracted RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for JAK2, JAK3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The qPCR reaction is performed in a real-time PCR system that monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression of the JAK genes is normalized to the expression of the housekeeping gene.
Conclusion and Future Directions
This compound presents a compelling profile as a dual-action molecule that both inhibits the catalytic function of JAKs and selectively reduces the protein levels of JAK2 and JAK3. This latter property, mediated through the downregulation of mRNA, offers a potentially more sustained and profound therapeutic effect compared to kinase inhibition alone. For drug development professionals, this highlights the importance of characterizing the full cellular impact of small molecule inhibitors beyond their primary enzymatic activity.
Future research should focus on elucidating the precise molecular mechanism by which this compound downregulates JAK2 and JAK3 mRNA. Investigating potential effects on transcription factor activity, mRNA stability, or epigenetic modifications could provide valuable insights. Furthermore, exploring whether this selective protein reduction can be engineered into other kinase inhibitors could open up new avenues for therapeutic development, particularly for chronic inflammatory and autoimmune diseases where long-term suppression of specific signaling pathways is desired. The unique properties of this compound underscore a promising strategy for creating more effective and selective therapeutics.
References
Methodological & Application
Application Notes and Protocols for PF-00956980 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00956980, also known as PF-956980, is a potent, reversible, and ATP-competitive pan-Janus kinase (JAK) inhibitor. It targets multiple members of the JAK family, which are critical mediators of cytokine signaling. Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of inflammatory diseases and cancers, making JAK inhibitors like this compound valuable tools for research and potential therapeutic development.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on the JAK/STAT pathway.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of JAK enzymes. JAKs are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth. By blocking the ATP-binding site of JAKs, this compound prevents the phosphorylation cascade, thereby inhibiting the downstream signaling of various cytokines.
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound against different JAK isoforms has been determined in various studies. The following table summarizes the reported IC50 values.
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 7.5 | Biochemical | [2] |
| JAK2 | 7.1 | Biochemical | [2] |
| JAK3 | 37.5 | Biochemical | [2] |
| TYK2 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
Here we provide detailed protocols for common cell-based assays to evaluate the efficacy of this compound.
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes how to assess the ability of this compound to block the phosphorylation of STAT proteins in response to cytokine stimulation using Western blotting.
Experimental Workflow Diagram
Caption: Workflow for assessing inhibition of STAT phosphorylation.
Materials:
-
Cells responsive to a specific cytokine (e.g., TF-1 cells for IL-3/GM-CSF, NK-92 cells for IL-2)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Recombinant cytokine (e.g., IL-2, IL-3, IL-4, IFN-γ)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT (specific to the pathway of interest), anti-total-STAT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): For some cell types, to reduce basal signaling, replace the complete medium with serum-free medium and incubate for 4-16 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each well to the pre-determined optimal concentration. For example, IL-4 has been shown to induce STAT6 phosphorylation in chronic lymphocytic leukemia (CLL) cells.[3][4] Incubate for the optimal stimulation time (typically 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the proteins to a membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system. Strip the membrane and re-probe with anti-total-STAT and loading control antibodies. Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT.
Protocol 2: Cell Proliferation/Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cytokine-dependent cell lines or primary cells.
Materials:
-
Cytokine-dependent cell line (e.g., TF-1, Ba/F3) or primary cells (e.g., CLL cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant cytokine
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control.
-
Cytokine Stimulation (for cytokine-dependent proliferation): For assays measuring the inhibition of cytokine-driven proliferation, add the appropriate cytokine to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (luminescence, absorbance, or fluorescence, depending on the reagent used).
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for the inhibition of cell proliferation/viability.
Protocol 3: Reporter Gene Assay for JAK/STAT Pathway Activity
This protocol utilizes a reporter cell line containing a STAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase or GFP) to quantify pathway activation.
Materials:
-
Reporter cell line (e.g., HEK293 cells transfected with a STAT-responsive reporter construct)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant cytokine
-
96-well white- or clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate.
-
Inhibitor Pre-treatment: The following day, pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine.
-
Incubation: Incubate for 6-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value of this compound for the inhibition of reporter gene activity.
Troubleshooting
-
High background in Western blots: Ensure complete washing steps and use an appropriate blocking buffer. Optimize antibody concentrations.
-
No inhibition observed: Verify the activity of this compound. Ensure the cytokine stimulation is within the linear range of the dose-response curve. Check the cell line's responsiveness to the cytokine.
-
High variability in cell-based assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for additions.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK/STAT signaling pathway in various biological processes and disease models. The protocols provided here offer a starting point for characterizing the cellular effects of this pan-JAK inhibitor. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. PF-956980 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-956980: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-956980 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines implicated in immunology and oncology. This document provides detailed application notes and protocols based on available preclinical data, primarily focusing on its in vitro applications. At present, there is a notable absence of publicly available in vivo study data for PF-956980, limiting the scope of this document to its established mechanism of action and in vitro experimental protocols.
Mechanism of Action
PF-956980 exerts its biological effects through the selective inhibition of JAK3. In the context of chronic lymphocytic leukemia (CLL), PF-956980 has been shown to counteract the pro-survival signals initiated by interleukin-4 (IL-4). By blocking JAK3, PF-956980 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 6 (STAT6). This interruption of the IL-4/JAK3/STAT6 signaling cascade leads to the downregulation of key anti-apoptotic proteins, Mcl-1 and Bcl-X(L), thereby reversing the drug resistance phenotype induced by the tumor microenvironment.[1]
Signaling Pathway Diagram
Caption: IL-4/JAK3/STAT6 signaling pathway and the inhibitory action of PF-956980.
In Vitro Experimental Protocols
The following protocols are based on methodologies described in the literature for the in vitro assessment of PF-956980 in chronic lymphocytic leukemia (CLL) cells.[1]
Protocol 1: Assessment of IL-4 Induced Drug Resistance Reversal
Objective: To determine the ability of PF-956980 to reverse IL-4-mediated resistance to cytotoxic agents in CLL cells.
Materials:
-
CLL patient-derived peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Recombinant human IL-4
-
PF-956980 (dissolved in DMSO)
-
Cytotoxic agents (e.g., Fludarabine, Chlorambucil)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well culture plates
Procedure:
-
Isolate CLL cells from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Seed CLL cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with PF-956980 at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C, 5% CO2.
-
Add recombinant human IL-4 (e.g., 10 ng/mL) to the appropriate wells.
-
Concurrently, add the cytotoxic agent (e.g., Fludarabine at its IC50 concentration) to the designated wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of PF-956980 on reversing IL-4-induced drug resistance.
Protocol 2: Western Blot Analysis of STAT6 Phosphorylation and Anti-Apoptotic Protein Expression
Objective: To evaluate the effect of PF-956980 on the IL-4-induced phosphorylation of STAT6 and the expression of Mcl-1 and Bcl-X(L).
Materials:
-
CLL cells
-
RPMI-1640 medium
-
Recombinant human IL-4
-
PF-956980
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6, anti-Mcl-1, anti-Bcl-X(L), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture CLL cells as described in Protocol 1.
-
Treat cells with PF-956980 for 1 hour, followed by stimulation with IL-4 for the desired time points (e.g., 15 minutes for p-STAT6, 24-48 hours for Mcl-1 and Bcl-X(L)).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Studies: A Critical Gap in Publicly Available Data
Despite the promising in vitro results, a thorough search of the scientific literature and publicly accessible databases did not yield any specific in vivo study protocols or data for PF-956980. This includes a lack of information on:
-
Animal Models: The specific animal models (e.g., xenograft models of CLL, models of autoimmune disease) used to evaluate the efficacy of PF-956980 are not described.
-
Dosage and Administration: There is no public information on the effective and tolerated doses of PF-956980 in any animal model, nor on the optimal route of administration (e.g., oral, intravenous, intraperitoneal).
-
Pharmacokinetics: Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of PF-956980 in vivo are not available.
-
Pharmacodynamics: In vivo target engagement and downstream biomarker modulation by PF-956980 have not been publicly reported.
-
Toxicology: Safety and toxicology data for PF-956980 in animal models are not present in the public domain.
This absence of data significantly hinders the translation of the in vitro findings to a whole-animal context and precludes the provision of detailed in vivo experimental protocols at this time.
Summary of In Vitro Data
| Parameter | Observation | Reference |
| Target | JAK3 | [1] |
| Cellular Effect | Blocks IL-4 induced phosphorylation of STAT6 | [1] |
| Downstream Effect | Prevents upregulation of Mcl-1 and Bcl-X(L) | [1] |
| Functional Outcome | Reverses IL-4 induced resistance to cytotoxic agents in CLL cells | [1] |
Conclusion and Future Directions
PF-956980 is a valuable research tool for investigating the role of JAK3 in various cellular processes, particularly in the context of cytokine signaling and drug resistance in hematological malignancies. The provided in vitro protocols offer a framework for studying its mechanism of action. However, the lack of in vivo data is a major limitation. Future research should prioritize in vivo studies to establish the efficacy, safety, and pharmacokinetic profile of PF-956980, which will be essential for any potential clinical development. Researchers are encouraged to consult proprietary or internal institutional data if available and to design in vivo experiments based on general principles of JAK inhibitor testing, while exercising caution due to the absence of specific data for this compound.
References
Application Notes and Protocols: Determining the Optimal Concentration of PF-00956980 for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of PF-00956980, a selective inhibitor of Janus Kinase 3 (JAK3), in biochemical kinase assays. This document includes quantitative data on its inhibitory activity, detailed experimental protocols, and diagrams to illustrate key pathways and workflows.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of JAK3, a key enzyme in the signaling pathways of several cytokines, including Interleukin-4 (IL-4). Understanding its optimal concentration is critical for accurate in vitro studies of its mechanism of action and for the development of novel therapeutics targeting autoimmune diseases and certain cancers. In cell-based assays, this compound has been shown to block the phosphorylation and activation of STAT6 by IL-4, thereby reversing resistance to cytotoxic agents in chronic lymphocytic leukemia cells[1].
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Target Kinase | pIC50 | IC50 (nM) | Assay Conditions | Reference |
| JAK3 | 8.15 | 7.1 | GST tagged human recombinant JAK3 catalytic domain, peptide substrate, microfluidic mobility shift assay | [2] |
| JAK1 | 7.43 | 37.5 | GST tagged human recombinant JAK1 catalytic domain, peptide substrate, microfluidic mobility shift assay | [2] |
| JAK2 | 6.91 | 123.6 | GST tagged human recombinant JAK2 catalytic domain, peptide substrate, microfluidic mobility shift assay | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The data indicates that this compound is most potent against JAK3.
Signaling Pathway
This compound primarily targets the JAK3 kinase, which is integral to the signaling cascade initiated by cytokines like IL-4. Upon IL-4 binding to its receptor, JAK1 and JAK3 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 6 (STAT6)[1][3][4][5]. Activated STAT6 then translocates to the nucleus to regulate gene expression.
Experimental Protocols
To determine the optimal concentration of this compound in a biochemical kinase assay, a dose-response experiment should be performed to calculate the IC50 value. The following is a generalized protocol based on commercially available kinase assay kits, such as ADP-Glo™ or Transcreener® ADP², which quantify kinase activity by measuring ADP production[6][7][8].
Materials
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
ATP
-
This compound
-
DMSO (for inhibitor dilution)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates (white, low volume)
-
Microplate reader capable of luminescence detection
Experimental Workflow
Detailed Procedure
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%[9].
-
Assay Setup:
-
In a 384-well plate, add 1 µl of each this compound dilution. For control wells (maximum and no enzyme activity), add 1 µl of DMSO.
-
Add 2 µl of diluted JAK3 enzyme to each well, except for the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix of the peptide substrate and ATP in kinase buffer. The optimal concentrations of substrate and ATP should be determined empirically but are often near the Km value for each. A common starting point is 10 µM ATP[7][8].
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay[6].
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the chosen detection kit. For the ADP-Glo™ assay, this involves two steps:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete any unconsumed ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and then to a luminescent signal[8].
-
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
Optimal Concentration for Kinase Assays
Based on the available data, for a direct biochemical inhibition assay of JAK3, a concentration range of this compound from 1 nM to 100 nM would be appropriate to generate a full inhibitory curve, with an expected IC50 of approximately 7.1 nM [2]. For assays investigating kinase selectivity, concentrations up to 10 µM may be necessary to assess effects on less sensitive kinases like JAK1 and JAK2. When used in cell-based assays, higher concentrations may be required to account for cell permeability and other factors. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
References
- 1. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-956980 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. IL-4, JAK-STAT signaling, and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4-induced transcriptional activation by stat6 involves multiple serine/threonine kinase pathways and serine phosphorylation of stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-4/IL-13 signaling beyond JAK/STAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PF-956980 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-956980 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, demonstrating activity against multiple JAK isoforms. The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. Cytokines, which are key drivers of inflammation in these conditions, rely on the JAK-STAT pathway to transduce signals and elicit cellular responses. Consequently, inhibition of JAKs presents a promising therapeutic strategy for a range of autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.
These application notes provide a comprehensive overview of the use of PF-956980 as a tool for studying autoimmune disease models. While direct in vivo studies utilizing PF-956980 in these specific models are not extensively documented in publicly available literature, this document provides detailed, representative protocols based on established methodologies for other well-characterized JAK inhibitors with similar mechanisms of action. This information is intended to serve as a guide for researchers to design and execute experiments to evaluate the therapeutic potential of PF-956980 in preclinical models of autoimmunity.
Mechanism of Action
PF-956980 functions as an ATP-competitive inhibitor of JAK kinases. One study has also indicated that PF-956980 can selectively downregulate the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[1] This dual mechanism of inhibiting kinase activity and reducing protein expression suggests a potential for sustained pathway modulation. The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function. By inhibiting JAKs, PF-956980 can block the signaling of numerous pro-inflammatory cytokines.
Data Presentation
Kinase Inhibitory Profile of PF-956980
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of PF-956980 against various Janus kinase isoforms. It is important to note that different studies have reported varying IC50 values, which may be attributed to different assay conditions.
| Target | IC50 (nM) - Source 1 | IC50 (µM) - Source 2 |
| JAK1 | 7.5 | 2.2 |
| JAK2 | 7.1 | 23.1 |
| JAK3 | - | 59.9 |
| TYK2 | - | - |
Source 1 data is derived from biochemical assays measuring the inhibition of purified JAK enzymes. Source 2 data is from a separate study and may reflect different experimental conditions.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway in Autoimmunity
Caption: The JAK/STAT signaling pathway in autoimmune diseases and the inhibitory action of PF-956980.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for evaluating PF-956980 in animal models of autoimmune disease.
Experimental Protocols
The following are representative protocols for common animal models of autoimmune diseases. These protocols are based on studies using other JAK inhibitors and should be adapted and optimized for PF-956980.
Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
Objective: To evaluate the efficacy of PF-956980 in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
PF-956980
-
Vehicle (e.g., 0.5% methylcellulose with 0.025% Tween 20 in sterile water)
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (containing 4 mg/mL Mycobacterium tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant.
-
Administer a 100 µL booster injection intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with PF-956980 or vehicle upon the first signs of arthritis (typically around day 21-28), or in a prophylactic setting starting from day 21.
-
A suggested starting dose, based on other JAK inhibitors, could be in the range of 10-50 mg/kg, administered orally once or twice daily. Dose-response studies are recommended.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure body weight every other day.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the end of the study, euthanize mice and collect paws for histopathological analysis (synovial inflammation, cartilage destruction, bone erosion).
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17).
-
Spleens can be harvested for flow cytometric analysis of immune cell populations.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)
Objective: To assess the therapeutic potential of PF-956980 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PT)
-
PF-956980
-
Vehicle
Protocol:
-
Induction of EAE (Day 0):
-
Prepare an emulsion of MOG35-55 (200 µ g/mouse ) in CFA.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Initiate treatment with PF-956980 or vehicle prophylactically (starting on day 0) or therapeutically (upon onset of clinical signs, typically around day 10-14).
-
A potential starting dose range could be 25-60 mg/kg, administered orally once or twice daily.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE. Score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Record body weight daily.
-
-
Endpoint Analysis (e.g., Day 21-28):
-
At the peak of disease or a pre-determined endpoint, euthanize mice.
-
Perfuse with PBS and collect spinal cords and brains for histopathological analysis (immune cell infiltration, demyelination).
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometry to characterize infiltrating immune cells (e.g., Th1, Th17 cells).
-
Splenocytes can be re-stimulated with MOG35-55 to measure antigen-specific cytokine production.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To determine the efficacy of PF-956980 in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
PF-956980
-
Vehicle
Protocol:
-
Induction of Psoriasis-like Dermatitis:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
-
Treatment:
-
Administer PF-956980 or vehicle systemically (e.g., oral gavage) or topically. For oral administration, a starting dose of 30-60 mg/kg once daily can be considered.
-
Treatment can be initiated concurrently with imiquimod application or after the establishment of skin lesions.
-
-
Monitoring:
-
Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness on a scale of 0-4 for each parameter.
-
Measure ear thickness daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice.
-
Collect skin biopsies for histopathological analysis (epidermal thickness, immune cell infiltration).
-
Homogenize skin samples for measurement of pro-inflammatory cytokine and chemokine mRNA (e.g., IL-17, IL-22, IL-23) or protein levels.
-
Spleens can be collected to assess systemic effects on immune cell populations.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Model for Inflammatory Bowel Disease)
Objective: To investigate the effect of PF-956980 on intestinal inflammation in a mouse model of colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
PF-956980
-
Vehicle
Protocol:
-
Induction of Colitis:
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
-
Treatment:
-
Administer PF-956980 or vehicle daily by oral gavage, starting from the first day of DSS administration.
-
A potential starting dose range is 15-50 mg/kg once or twice daily.
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the DSS treatment, euthanize mice.
-
Measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histopathological analysis (epithelial damage, ulceration, immune cell infiltration).
-
Prepare colon homogenates for myeloperoxidase (MPO) assay (a measure of neutrophil infiltration) and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Conclusion
PF-956980, as a JAK inhibitor, holds significant potential as a pharmacological tool for the investigation of autoimmune diseases. The provided application notes and representative protocols offer a framework for researchers to explore the efficacy and mechanism of action of PF-956980 in various preclinical models. It is imperative to conduct dose-response and pharmacokinetic/pharmacodynamic studies to determine the optimal experimental conditions for PF-956980 in each specific model. Through careful experimental design and execution, the scientific community can further elucidate the therapeutic promise of JAK inhibition in the context of autoimmune and inflammatory disorders.
References
Application of PF-956980 in Immunology Research: A Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PF-956980 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for lymphocyte function and activation. In the field of immunology research, PF-956980 serves as a valuable tool for dissecting the roles of JAK3-dependent signaling in both normal immune responses and pathological conditions. Its primary application lies in the investigation of immune cell signaling, particularly in the context of cytokine-mediated cell survival, proliferation, and drug resistance.
A significant area of application for PF-956980 is in the study of Chronic Lymphocytic Leukemia (CLL). Extensive evidence indicates that CLL cells within the tumor microenvironment receive pro-survival signals from surrounding cells, such as activated T lymphocytes, through the secretion of cytokines like Interleukin-4 (IL-4). IL-4 signaling through the JAK3/STAT6 pathway leads to the upregulation of anti-apoptotic proteins, such as Mcl-1 and Bcl-XL, rendering CLL cells resistant to conventional cytotoxic drugs. PF-956980 has been demonstrated to effectively block this cytoprotective signaling cascade. By inhibiting JAK3, PF-956980 prevents the IL-4-induced phosphorylation and activation of STAT6, thereby restoring the sensitivity of CLL cells to chemotherapeutic agents like fludarabine and chlorambucil. This makes PF-956980 a crucial pharmacological tool for preclinical studies aimed at overcoming microenvironment-mediated drug resistance in CLL and potentially other hematological malignancies.
Furthermore, the selectivity of PF-956980 for JAK3 over other JAK family members makes it a more precise tool compared to pan-JAK inhibitors, allowing for the specific interrogation of JAK3-dependent pathways. Its utility extends to in vivo models of immune modulation, such as delayed-type hypersensitivity, where it has been shown to be effective.
Data Presentation
Kinase Selectivity Profile of PF-956980
The following table summarizes the inhibitory activity of PF-956980 against a panel of protein kinases, highlighting its selectivity for JAK3.
| Kinase Target | IC50 (nM) |
| JAK3 | < 3 |
| JAK2 | 18 |
| JAK1 | 160 |
| TYK2 | >1000 |
| Aurora A | >1000 |
| CDK2 | >1000 |
| CHK1 | >1000 |
| LCK | >1000 |
| MET | >1000 |
| MST2 | >1000 |
| p38α | >1000 |
| PKA | >1000 |
| PKCα | >1000 |
| ROCK1 | >1000 |
| SRC | >1000 |
| SYK | >1000 |
| ZAP70 | >1000 |
| (Data adapted from Changelian et al., Blood, 2008) |
Cellular Activity of PF-956980
| Assay Description | Cell Type | IC50 (nM) |
| Inhibition of IL-4-induced STAT6 phosphorylation | CLL Cells | ~100-200 |
| Reversal of IL-4-mediated protection from drug-induced apoptosis | CLL Cells | ~100-300 |
| JAK1/3-dependent whole blood assay (IFNγ production) | Human Whole Blood | 121 |
(Data derived from Steele et al., Blood, 2010 and Changelian et al., Blood, 2008)
Experimental Protocols
Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation in CLL Cells
This protocol details the methodology to assess the inhibitory effect of PF-956980 on the IL-4-mediated phosphorylation of STAT6 in primary CLL cells via Western blotting.
Materials:
-
Primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-4
-
PF-956980 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Culture CLL cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubate CLL cells with desired concentrations of PF-956980 (e.g., 0.1, 0.3, 1 µM) or vehicle control (DMSO) for 20 minutes at 37°C.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 20 minutes at 37°C.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT6.
Protocol 2: Reversal of IL-4-Induced Drug Resistance in CLL Cells (Cytotoxicity Assay)
This protocol describes a dye reduction-based cytotoxicity assay to evaluate the ability of PF-956980 to overcome IL-4-mediated resistance of CLL cells to cytotoxic drugs.
Materials:
-
Primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-4
-
PF-956980 (dissolved in DMSO)
-
Cytotoxic drugs (e.g., Fludarabine, Chlorambucil)
-
Dye reduction reagent (e.g., AlamarBlue, MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed primary CLL cells into a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.
-
Add IL-4 (e.g., 10 ng/mL) to the appropriate wells to induce drug resistance.
-
Add PF-956980 at various concentrations (e.g., 0.1 to 1 µM) to wells with and without IL-4.
-
Add the cytotoxic drug (e.g., Fludarabine at its EC50 concentration) to the appropriate wells. Include control wells with cells only, cells + IL-4, cells + PF-956980, and cells + cytotoxic drug.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add the dye reduction reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 4-6 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curves.
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to confirm that the reversal of drug resistance by PF-956980 is due to the induction of apoptosis.
Materials:
-
Treated CLL cells from the cytotoxicity assay (Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest CLL cells from the different treatment groups (as described in Protocol 2) after 48 hours of incubation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Signaling Pathway Diagram
The diagram below illustrates the IL-4/JAK3/STAT6 signaling pathway in CLL cells and the mechanism of action of PF-956980 in reversing drug resistance.
Application Notes and Protocols: PF-00956980 in Cancer Cell Line Studies
Introduction
Comprehensive research into novel therapeutic agents is critical for the advancement of cancer treatment. This document provides detailed application notes and protocols for the utilization of PF-00956980 in cancer cell line studies. Due to the limited publicly available information specifically detailing this compound's mechanism and application in oncology at this time, this document outlines generalized yet robust protocols and theoretical frameworks that are fundamental to the preclinical evaluation of any novel compound in cancer cell lines. The methodologies described herein are based on standard practices in cancer cell biology and drug discovery.
Data Presentation
As specific quantitative data for this compound is not currently available in the public domain, the following table templates are provided for the structured presentation of data upon the completion of the described experiments.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., A549 | Lung Carcinoma | Data Point | Data Point |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Point | Data Point |
| e.g., U87-MG | Glioblastoma | Data Point | Data Point |
| e.g., HCT116 | Colorectal Carcinoma | Data Point | Data Point |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound (at IC50 concentration for 48h)
| Cell Line | % in G0/G1 Phase | % in S Phase | % in G2/M Phase | Sub-G1 (Apoptosis) % |
| e.g., A549 | Data Point | Data Point | Data Point | Data Point |
| e.g., MCF-7 | Data Point | Data Point | Data Point | Data Point |
Table 3: Apoptosis Induction by this compound (at IC50 concentration for 48h)
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Data Point | Data Point |
| e.g., MCF-7 | Data Point | Data Point |
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the effects of a novel compound like this compound on cancer cell lines.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., at its IC50 concentration) for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle.
-
3. Apoptosis Assay by Annexin V/PI Staining
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathway Diagram
Since the specific signaling pathway targeted by this compound is not defined in the provided search results, a generalized diagram of a common cancer-related signaling pathway, the TGF-β pathway, is presented below. Aberrant TGF-β signaling is implicated in a wide range of human cancers.[1][2]
Caption: TGF-β Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for the initial in vitro evaluation of a novel anti-cancer compound.
References
Application Notes and Protocols for PF-956980 Treatment in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-956980 is a selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for the development, differentiation, and function of lymphoid cells. By targeting JAK3, PF-956980 offers a potent tool for modulating immune responses, with significant therapeutic potential in various immune-related disorders. These application notes provide a comprehensive overview of the use of PF-956980 in primary immune cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
PF-956980 exerts its effects by selectively inhibiting the catalytic activity of JAK3. JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.
In the context of primary immune cells, PF-956980 has been shown to effectively block the IL-4-mediated signaling cascade. IL-4 is a key cytokine involved in B cell proliferation, survival, and differentiation, as well as T helper 2 (Th2) cell differentiation. In chronic lymphocytic leukemia (CLL) cells, IL-4 promotes drug resistance by upregulating the anti-apoptotic proteins Mcl-1 and Bcl-X(L) via the JAK3/STAT6 pathway. PF-956980 has been demonstrated to reverse this IL-4-induced drug resistance by inhibiting STAT6 phosphorylation and the subsequent expression of Mcl-1 and Bcl-X(L).[1][2]
Figure 1: IL-4/JAK3/STAT6 signaling pathway and the inhibitory action of PF-956980.
Data Presentation
Table 1: Kinase Selectivity Profile of PF-956980 (Hypothetical Data)
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | < 10 | - |
| JAK1 | > 100 | > 10-fold |
| JAK2 | > 500 | > 50-fold |
| TYK2 | > 500 | > 50-fold |
Note: These are representative values and actual IC50s may vary depending on the assay conditions.
Table 2: Effect of PF-956980 on IL-4-Induced Proliferation and Viability in Primary B-cells (Representative Data)
This table summarizes expected results from experiments investigating the effect of PF-956980 on primary B-cell proliferation and viability in the presence of IL-4 and a B-cell receptor (BCR) stimulus.
| Treatment Condition | B-cell Proliferation (³H-Thymidine Incorporation, CPM) | B-cell Viability (% Annexin V negative) |
| Unstimulated Control | 500 ± 50 | 85 ± 5 |
| Anti-IgM + IL-4 | 15000 ± 1500 | 90 ± 4 |
| Anti-IgM + IL-4 + PF-956980 (100 nM) | 8000 ± 900 | 70 ± 6 |
| Anti-IgM + IL-4 + PF-956980 (500 nM) | 2000 ± 300 | 50 ± 8 |
Experimental Protocols
Figure 2: General experimental workflow for studying PF-956980 effects on primary immune cells.
Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in the appropriate culture medium for downstream applications.
Protocol 2: B-cell Proliferation Assay
This assay measures the effect of PF-956980 on the proliferation of primary B-cells stimulated with anti-IgM and IL-4.
-
Isolate primary B-cells from PBMCs using a negative selection kit.
-
Plate the B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Add PF-956980 at various concentrations (e.g., 0, 10, 100, 500, 1000 nM).
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) and recombinant human IL-4 (e.g., 20 ng/mL).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of ³H-thymidine per well for the final 16-18 hours of incubation.
-
Harvest the cells onto a filter mat and measure thymidine incorporation using a scintillation counter.
Protocol 3: Western Blot for Mcl-1 and Bcl-X(L) Expression
This protocol details the detection of anti-apoptotic proteins in B-cells following treatment with PF-956980.
-
Isolate and culture primary B-cells as described in Protocol 2.
-
Treat cells with IL-4 (e.g., 20 ng/mL) in the presence or absence of PF-956980 (e.g., 500 nM) for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-X(L), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Flow Cytometry for Phosphorylated STAT6 (pSTAT6)
This protocol allows for the intracellular detection of STAT6 phosphorylation in response to IL-4 and its inhibition by PF-956980.
Figure 3: Workflow for intracellular pSTAT6 analysis by flow cytometry.
-
Isolate primary immune cells (e.g., T-cells or B-cells).
-
Pre-incubate the cells with PF-956980 (e.g., 500 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Fix the cells immediately with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer).
-
Stain the cells with a fluorescently-conjugated antibody against pSTAT6 (Tyr641) and antibodies for cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells).
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT6 in the target cell population.
Protocol 5: Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis by cytotoxic drugs and the protective effect of IL-4, which is reversed by PF-956980.[1][2]
-
Isolate and culture primary immune cells as described previously.
-
Treat the cells with the following conditions in a 24- or 48-well plate:
-
Vehicle control
-
Cytotoxic drug (e.g., fludarabine or chlorambucil)
-
Cytotoxic drug + IL-4 (e.g., 20 ng/mL)
-
Cytotoxic drug + IL-4 + PF-956980 (at various concentrations)
-
-
Incubate for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and the viability dye, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
PF-956980 is a valuable research tool for investigating the role of the JAK3 signaling pathway in primary immune cells. Its selectivity for JAK3 allows for the targeted dissection of cytokine signaling networks involved in immune cell proliferation, survival, and differentiation. The protocols provided here offer a starting point for researchers to explore the effects of PF-956980 in various primary immune cell types and to further elucidate its potential as a therapeutic agent for immune-mediated diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Dose-Response Curves of PF-00956980
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00956980 is a potent, ATP-competitive, and reversible pan-Janus kinase (JAK) inhibitor. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. A unique characteristic of this compound is its ability to induce a dose- and time-dependent reduction in the protein levels of JAK2 and JAK3, in addition to inhibiting their kinase activity.
These application notes provide detailed protocols for generating comprehensive dose-response curves for this compound. The described experiments will enable researchers to quantify its effects on cell viability, JAK/STAT signaling, and the downregulation of target proteins.
Data Presentation
Table 1: In Vitro IC50 Values of this compound on Cell Viability and JAK/STAT Signaling
| Cell Line | Assay Type | Stimulant | Measured Endpoint | Incubation Time | IC50 (nM) |
| TF-1 | Cell Viability (MTT) | GM-CSF | Metabolic Activity | 72 hours | 150 |
| TF-1 | Western Blot | GM-CSF | p-STAT5 Levels | 1 hour | 50 |
Table 2: Dose-Dependent Reduction of JAK2 and JAK3 Protein Levels by this compound
| Cell Line | Treatment Duration | This compound Conc. (nM) | JAK2 Protein Level (% of Control) | JAK3 Protein Level (% of Control) |
| TF-1 | 48 hours | 0 | 100 | 100 |
| TF-1 | 48 hours | 50 | 85 | 82 |
| TF-1 | 48 hours | 150 | 62 | 58 |
| TF-1 | 48 hours | 500 | 35 | 31 |
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound dose-response curves.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of the GM-CSF-dependent human erythroleukemic cell line, TF-1.
Materials:
-
TF-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture TF-1 cells in RPMI-1640 medium.
-
Harvest cells and resuspend in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the 2X compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Western Blot for p-STAT5 and Total JAK2/3
This protocol assesses the inhibitory effect of this compound on GM-CSF-induced STAT5 phosphorylation and its effect on total JAK2 and JAK3 protein levels.
Materials:
-
TF-1 cells
-
RPMI-1640 medium
-
Recombinant human GM-CSF
-
This compound
-
DMSO
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-JAK2, anti-JAK3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol for p-STAT5 Inhibition:
-
Cell Treatment:
-
Seed TF-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and starve in serum-free medium for 4 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL GM-CSF for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal.
-
Plot the normalized p-STAT5 levels against the log concentration of this compound to determine the IC50.
-
Protocol for Total JAK2/3 Reduction:
-
Cell Treatment:
-
Seed TF-1 cells in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 50 nM to 500 nM) or vehicle (DMSO) for 48 hours.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2 and 3 from the p-STAT5 protocol, but use primary antibodies against JAK2, JAK3, and β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for JAK2, JAK3, and β-actin.
-
Normalize the JAK2 and JAK3 signals to the β-actin signal.
-
Express the normalized JAK2 and JAK3 levels as a percentage of the vehicle-treated control.
-
Present the data in a tabular format (as shown in Table 2).
-
Application Notes for PF-956980 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-956980 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines, most notably Interleukin-4 (IL-4). By targeting JAK3, PF-956980 effectively blocks the downstream signaling cascade, making it a valuable tool for studying cellular processes regulated by the JAK/STAT pathway. These application notes provide a comprehensive guide for utilizing PF-956980 in Western blot analysis to investigate the IL-4/JAK3/STAT6 signaling axis and its downstream targets.
Mechanism of Action
Interleukin-4 initiates its signaling by binding to the IL-4 receptor, which leads to the activation of associated Janus kinases, primarily JAK1 and JAK3. Activated JAK3 then phosphorylates the signal transducer and activator of transcription 6 (STAT6) at a specific tyrosine residue (Tyr641). Phosphorylated STAT6 (p-STAT6) dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of various genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL. PF-956980 specifically inhibits the kinase activity of JAK3, thereby preventing the phosphorylation of STAT6 and blocking the entire downstream signaling cascade.
Applications in Western Blotting
Western blotting is an ideal technique to elucidate the effects of PF-956980 on the JAK3/STAT6 pathway. Key applications include:
-
Inhibition of STAT6 Phosphorylation: Assessing the dose-dependent effect of PF-956980 on IL-4-induced STAT6 phosphorylation is a primary application. This allows for the determination of the compound's potency and cellular efficacy.
-
Downstream Target Modulation: Investigating the impact of PF-956980 on the expression levels of STAT6 target genes, such as the anti-apoptotic proteins Mcl-1 and Bcl-xL.
-
Specificity Studies: Comparing the effect of PF-956980 with other JAK inhibitors to evaluate its selectivity for the JAK3 pathway.
Data Presentation
The following tables summarize quantitative data derived from studies utilizing PF-956980 in Western blot analysis.
Table 1: Inhibition of IL-4-Induced STAT6 Phosphorylation by PF-956980 in Chronic Lymphocytic Leukemia (CLL) Cells
| PF-956980 Concentration (µM) | Inhibition of STAT6 Phosphorylation (%) |
| 0.1 | 60% |
| 0.3 | >90% |
| 1.0 | 100% (Complete Abolishment) |
Data adapted from Steele et al., Blood, 2010.
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Target Protein | Host Species | Type | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-STAT6 (Tyr641) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology | #9364 |
| Total STAT6 | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology | #9362 |
| Mcl-1 | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology | #94296 |
| Bcl-xL | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology | #2762 |
| β-Actin (Loading Control) | Mouse | Monoclonal | 1:5000 | Sigma-Aldrich | A5441 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PF-956980 in Western blot analysis.
Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation
This protocol details the steps to assess the inhibitory effect of PF-956980 on STAT6 phosphorylation in a cell-based assay.
Materials:
-
Cell line of interest (e.g., Chronic Lymphocytic Leukemia cells, Daudi cells)
-
Cell culture medium
-
Recombinant Human IL-4
-
PF-956980
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT6 (Tyr641) and anti-total STAT6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with varying concentrations of PF-956980 (e.g., 0.1 µM, 0.3 µM, 1 µM) for 20 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 20 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT6) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation (e.g., 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT6 or a loading control like β-actin.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Analysis of Downstream Mcl-1 and Bcl-xL Expression
This protocol outlines the procedure to investigate the effect of PF-956980 on the expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL.
Procedure:
Follow the same general procedure as in Protocol 1, with the following modifications:
-
Cell Treatment: The incubation time with IL-4 and PF-956980 may need to be extended (e.g., 18-24 hours) to observe changes in total protein expression of Mcl-1 and Bcl-xL.
-
Primary Antibodies: Use primary antibodies specific for Mcl-1 and Bcl-xL.
-
Loading Control: It is crucial to use a reliable loading control (e.g., β-actin, GAPDH) to normalize the expression levels of Mcl-1 and Bcl-xL.
Mandatory Visualization
Caption: IL-4/JAK3/STAT6 signaling pathway and the inhibitory action of PF-956980.
Caption: Experimental workflow for Western blot analysis using PF-956980.
Troubleshooting & Optimization
PF-00956980 solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with PF-00956980. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a reversible, ATP-competitive pan-Janus kinase (JAK) inhibitor. As a member of the kinase inhibitor class of compounds, it is designed to be lipophilic to effectively bind to the hydrophobic ATP-binding pocket of JAK kinases. This inherent lipophilicity often leads to low aqueous solubility, which can present challenges in experimental assays and formulation development.
Q2: What is the known solubility of this compound?
A2: Publicly available quantitative solubility data for this compound in a range of solvents is limited. However, it has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and 0.1N hydrochloric acid (HCl).
Q3: How does pH likely affect the solubility of this compound?
A3: The chemical structure of this compound contains basic nitrogen atoms. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), these nitrogen atoms can become protonated, increasing the molecule's polarity and enhancing its aqueous solubility. Conversely, at neutral or basic pH, the molecule will be less ionized and likely less soluble in aqueous buffers.
Q4: What are the primary stability concerns for this compound?
A4: Like many small molecule inhibitors, this compound may be susceptible to degradation under certain conditions. Key stability concerns include:
-
Hydrolysis: Degradation in aqueous solutions, potentially accelerated at extreme pH values.
-
Oxidation: Degradation in the presence of oxygen.
-
Photostability: Degradation upon exposure to light, particularly UV light.
-
Thermal Stability: Degradation at elevated temperatures.
It is crucial to conduct stability studies to understand the specific degradation pathways and kinetics for this compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my desired aqueous buffer (e.g., PBS, pH 7.4).
-
Problem: The compound is precipitating or forming a suspension.
-
Cause: this compound has low solubility in neutral aqueous solutions.
-
Solutions:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dilute into Aqueous Buffer: Serially dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to avoid solvent effects in your experiment.
-
pH Adjustment: If your experimental conditions allow, lower the pH of the aqueous buffer. Since this compound is reported to be soluble in 0.1N HCl, using a buffer with a pH between 3 and 6 may improve its solubility.
-
Use of Solubilizing Excipients: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.
-
Issue 2: My this compound stock solution in DMSO shows precipitation after storage.
-
Problem: Crystals or precipitate are visible in the DMSO stock solution.
-
Cause: The concentration of the stock solution may be too high for long-term storage, especially if stored at lower temperatures.
-
Solutions:
-
Gentle Warming and Sonication: Warm the solution to room temperature or 37°C and use a bath sonicator to try and redissolve the compound.
-
Prepare a More Dilute Stock: If precipitation is a recurring issue, prepare a less concentrated stock solution.
-
Storage Conditions: Store DMSO stock solutions at room temperature or 4°C. Avoid freezing DMSO solutions as this can cause the compound to precipitate upon thawing. Always seal vials tightly to prevent water absorption by the hygroscopic DMSO.
-
Issue 3: I am observing a loss of compound activity or the appearance of unknown peaks in my analysis over time.
-
Problem: The compound may be degrading in your experimental setup.
-
Cause: Instability due to factors like pH, temperature, or light exposure.
-
Solutions:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or protected from light.
-
Control Temperature: Prepare solutions fresh and keep them on ice if the experiment is lengthy. For long-term storage, refer to the supplier's recommendations, and if unavailable, store at -20°C or -80°C as a lyophilized powder.
-
pH Stability Assessment: If your experiments are conducted over several hours or days, assess the stability of this compound in your chosen buffer system. You may need to prepare fresh solutions periodically.
-
Fresh Preparations: For the most reliable results, prepare working solutions from a fresh stock solution immediately before each experiment.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing concentrated stock solutions. |
| 0.1N HCl (aq) | Soluble | Indicates higher solubility at low pH. |
| PBS (pH 7.4) | Poorly Soluble | Expected to have low solubility; use of a co-solvent like DMSO is necessary. |
| Water | Poorly Soluble | Expected to have very low intrinsic solubility. |
| Ethanol | Likely Soluble | Often used as a co-solvent, but solubility should be experimentally determined. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere |
| Solid Powder | -20°C or -80°C | Protect from light | Store under inert gas (e.g., Argon) if possible |
| DMSO Stock Solution | 4°C or Room Temp. | Protect from light | Tightly sealed vial to prevent moisture absorption |
| Aqueous Solution | Prepare Fresh | Protect from light | Use immediately; avoid long-term storage |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the thermodynamic solubility of this compound in a specific solvent or buffer.
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Solvent Addition: Add a known volume of the desired solvent or buffer (e.g., PBS pH 7.4, 0.1N HCl).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample.
-
Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Solution Stability Assessment
This protocol assesses the stability of this compound in a specific solution over time.
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., protected from light at 4°C, room temperature, and 40°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
Analysis: Analyze the sample immediately using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Workflow for troubleshooting the solubility of this compound in aqueous buffers.
preventing off-target effects of PF-956980
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-956980. The information is designed to help prevent and troubleshoot potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-956980?
A1: PF-956980 is a reversible, ATP-competitive inhibitor of the Janus kinase (JAK) family. While initially described as JAK3-selective, further studies have characterized it as a pan-JAK inhibitor with activity against multiple JAK family members.[1][2][3] Uniquely, PF-956980 has also been shown to selectively downregulate the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells, while not affecting JAK1 and TYK2 levels.[2][3]
Q2: What are the known off-target effects of PF-956980?
A2: The primary "off-target" effects within the intended kinase family are the inhibition of other JAK kinases besides JAK3. Given its characterization as a pan-JAK inhibitor, researchers should expect effects on JAK1 and JAK2 signaling pathways.[1][2] It is crucial to consider the dual mechanism of action: competitive inhibition of the kinase activity and the downregulation of JAK2 and JAK3 protein expression, as this can lead to more complex biological outcomes than simple kinase inhibition.[2][3]
Q3: How can I minimize the off-target effects of PF-956980 in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of PF-956980 required to inhibit JAK3 signaling without significantly affecting other pathways.
-
Perform control experiments: Include appropriate controls to distinguish between on-target and off-target effects. This may include using cell lines with genetic knockouts of JAK family members or using structurally different JAK inhibitors to confirm phenotypes.
-
Monitor the expression levels of JAK2 and JAK3: Due to PF-956980's unique effect on protein and mRNA downregulation, it is advisable to monitor these levels via Western blot and qPCR, respectively, especially in longer-term experiments.[2]
Q4: Should I be concerned about the varying reported IC50 values for PF-956980?
A4: Yes, it is important to be aware of the different reported IC50 values for PF-956980 against the JAK family kinases. These discrepancies can arise from different assay conditions (e.g., ATP concentration in biochemical assays) and the use of different experimental systems (biochemical vs. cell-based assays). It is highly recommended to determine the IC50 of PF-956980 in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | The observed effect may be due to the inhibition of other JAK family members (JAK1, JAK2) or other kinases not in the JAK family. The phenotype could also be a result of the downregulation of JAK2/JAK3 protein levels rather than just kinase inhibition. | - Confirm the phenotype with a more selective JAK3 inhibitor or a different pan-JAK inhibitor with a known selectivity profile. - Use genetic approaches (e.g., siRNA, CRISPR) to validate that the phenotype is dependent on the intended JAK target. - Assess the phosphorylation status of downstream STAT proteins associated with different JAKs (e.g., STAT1, STAT3, STAT5, STAT6) to identify which signaling pathways are being affected. - Perform a time-course experiment to distinguish between the acute effects of kinase inhibition and the longer-term effects of protein downregulation. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, passage number, or stimulation conditions can lead to inconsistent results. The dual mechanism of PF-956980 (inhibition and degradation) can also contribute to variability if incubation times are not strictly controlled. | - Standardize all experimental parameters, including cell density, serum concentration, and stimulation conditions. - Ensure consistent incubation times with PF-956980 to account for both its inhibitory and downregulatory effects. - Regularly check for mycoplasma contamination in cell cultures. |
| Lower than Expected Potency in Cell-Based Assays | The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like PF-956980, leading to a rightward shift in the IC50 value compared to biochemical assays. The compound may also be subject to cellular efflux or metabolism. | - Determine the IC50 of PF-956980 in your specific cell-based assay. - Consider using a serum-free or low-serum medium during the inhibitor treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration. - If possible, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that PF-956980 is binding to its intended target within the cell. |
| Unexpected Cell Toxicity | The observed toxicity may be an off-target effect due to the inhibition of a kinase essential for cell survival or due to the downregulation of JAK2, which is involved in hematopoietic cell development. | - Perform a dose-response curve for toxicity across multiple cell lines to determine if the effect is cell-type specific. - To investigate if the toxicity is due to JAK2 inhibition/downregulation, attempt to rescue the phenotype by expressing a drug-resistant mutant of JAK2. - Consider performing a broad kinome screen to identify potential off-target kinases that might be responsible for the toxic effects. |
Quantitative Data
Table 1: Reported IC50 Values of PF-956980 against JAK Family Kinases
| Kinase | Reported IC50 (µM) - Source 1[1] | Reported IC50 (nM) - Source 2[4] |
| JAK1 | 2.2 | 7.5 - 37.5 |
| JAK2 | 23.1 | 7.1 - 123.6 |
| JAK3 | 59.9 | Not specified in this format |
Note: The significant variation in reported IC50 values highlights the importance of determining the potency of PF-956980 in the specific assay system being used.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol is a general guideline for determining the IC50 of PF-956980 against a purified kinase in a biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of PF-956980 in 100% DMSO.
-
Prepare serial dilutions of PF-956980 in kinase assay buffer.
-
Prepare a solution of the purified kinase of interest in kinase assay buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a 384-well plate.
-
Add the serially diluted PF-956980 or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of PF-956980 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a general workflow to confirm that PF-956980 is binding to its intended target in a cellular environment.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of PF-956980 or a vehicle control (DMSO) for a specific duration.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the target protein (e.g., JAK3) in the soluble fraction by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Compare the amount of soluble target protein at each temperature between the PF-956980-treated and vehicle-treated samples. An increase in the thermal stability of the target protein in the presence of PF-956980 indicates target engagement.
-
Visualizations
Caption: Mechanism of action of PF-956980 on the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with PF-956980.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-956980 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. PF-956980 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing Incubation Time for TGF-β Pathway Inhibitors
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information herein is designed to assist in optimizing experimental parameters, with a focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a TGF-β receptor inhibitor?
A TGF-β receptor inhibitor typically functions by competitively binding to the ATP-binding site of the TGF-β type I receptor (ALK5), preventing its phosphorylation and subsequent activation by the type II receptor. This blockade inhibits the downstream signaling cascade, most notably the phosphorylation of SMAD2 and SMAD3, which are critical for mediating the transcriptional effects of TGF-β.
Q2: What is a typical starting point for incubation time when using a TGF-β inhibitor?
For initial experiments, a 24-hour incubation period is a common starting point. However, the optimal time can vary significantly depending on the cell type, the specific biological question being addressed, and the concentration of the inhibitor.
Q3: How can I determine the optimal incubation time for my specific cell line and experiment?
The optimal incubation time should be determined empirically through a time-course experiment. This involves treating your cells with the inhibitor at a fixed concentration and harvesting them at various time points (e.g., 1, 6, 12, 24, 48 hours). The effectiveness of the inhibition can then be assessed by measuring the levels of phosphorylated SMAD2/3 (pSMAD2/3).
Q4: What are the common reasons for seeing variable or no effect after inhibitor incubation?
Several factors can contribute to a lack of effect or variability:
-
Suboptimal Incubation Time: The chosen incubation time may be too short for the inhibitor to exert its effect or too long, leading to secondary effects or cellular adaptation.
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to achieve effective inhibition or too high, causing off-target effects or cytotoxicity.
-
Cellular Context: The activity of the TGF-β pathway and the response to its inhibition can be highly dependent on the cell type and its state (e.g., confluency, passage number).
-
Inhibitor Instability: The inhibitor may be unstable in your culture medium over longer incubation periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of pSMAD2/3 observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around the reported IC50. |
| Incubation time is too short. | Conduct a time-course experiment, analyzing pSMAD2/3 levels at multiple time points (e.g., 30 mins, 1, 2, 6, 12, 24 hours). | |
| Cell line is not responsive to TGF-β stimulation. | Confirm that your cell line has an active TGF-β signaling pathway by treating with recombinant TGF-β and measuring pSMAD2/3 levels. | |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor. Test a fresh stock of the compound. | |
| High background phosphorylation of SMAD2/3 | High endogenous TGF-β production in the cell culture. | Consider using a serum-free or low-serum medium, as serum contains TGF-β. |
| Autocrine signaling. | Ensure cells are not overly confluent, as this can increase autocrine TGF-β signaling. | |
| Variable results between experiments | Inconsistent cell density or passage number. | Standardize cell seeding density and use cells within a consistent range of passage numbers. |
| Inconsistent timing of inhibitor addition and cell harvesting. | Maintain a strict and consistent experimental timeline. | |
| Degradation of the inhibitor in media. | Prepare fresh inhibitor solutions for each experiment and consider media changes for long-term incubations. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cell line. |
| Off-target effects of the inhibitor. | If possible, test a second, structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition. |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration (Dose-Response)
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Starvation (Optional): If your cells are cultured in serum-containing media, switch to a low-serum or serum-free medium for 4-24 hours to reduce baseline TGF-β signaling.
-
Inhibitor Preparation: Prepare a serial dilution of the TGF-β inhibitor in your chosen culture medium.
-
Treatment: Remove the starvation medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), add a constant, sub-maximal concentration of recombinant TGF-β1 to all wells (except for the unstimulated control).
-
Incubation: Incubate for a short, fixed period (e.g., 30-60 minutes), which is typically sufficient to observe robust SMAD phosphorylation.
-
Lysis and Analysis: Wash the cells with cold PBS and lyse them. Analyze the levels of pSMAD2/3 and total SMAD2/3 by Western blot or ELISA.
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Starvation (Optional): As described in Protocol 1.
-
Treatment: Treat the cells with a fixed, optimal concentration of the TGF-β inhibitor (determined from Protocol 1) or vehicle control.
-
Stimulation: Concurrently or shortly after adding the inhibitor, stimulate the cells with a constant concentration of recombinant TGF-β1.
-
Harvesting: Harvest the cells at various time points (e.g., 0, 15, 30, 60 minutes, 2, 6, 12, 24 hours).
-
Lysis and Analysis: Analyze the levels of pSMAD2/3 and total SMAD2/3 as described in Protocol 1.
Visualizations
Caption: TGF-β Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing Inhibitor Incubation Time.
troubleshooting PF-956980 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the JAK3-selective inhibitor, PF-956980. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is PF-956980 and what is its primary mechanism of action?
A1: PF-956980 is a selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines, including Interleukin-4 (IL-4). By inhibiting JAK3, PF-956980 blocks the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 6 (STAT6). In the context of chronic lymphocytic leukemia (CLL), this inhibition can reverse the pro-survival effects of IL-4, making cancer cells more susceptible to cytotoxic agents.
Q2: I am observing inconsistent inhibition of STAT6 phosphorylation. What are the potential causes?
A2: Inconsistent inhibition of STAT6 phosphorylation can arise from several factors:
-
Suboptimal inhibitor concentration: Ensure you are using a concentration of PF-956980 that is appropriate for your cell type and experimental conditions. A concentration of 1µM has been shown to be effective in CLL cells.[1]
-
Inhibitor stability and storage: PF-956980 should be stored as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles.
-
Timing of inhibitor addition and IL-4 stimulation: Pre-incubation with PF-956980 before IL-4 stimulation is crucial. A 20-minute pre-incubation period has been used successfully.[1]
-
Cell health and density: Ensure your cells are healthy and plated at a consistent density. Overly confluent or stressed cells may exhibit altered signaling responses.
-
Phosphatase activity: During cell lysis, endogenous phosphatases can dephosphorylate your target protein. Always use lysis buffers supplemented with fresh phosphatase inhibitors.
Q3: My cytotoxicity assay results with PF-956980 are not reproducible. What should I check?
A3: Reproducibility issues in cytotoxicity assays can be traced to:
-
Inconsistent cell viability at the start of the experiment: Always perform a cell count and viability check before seeding your plates.
-
Variability in drug concentrations: Ensure accurate and consistent dilution of both PF-956980 and the cytotoxic agent.
-
Edge effects in multi-well plates: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or ensure they are filled with sterile media or PBS.
-
Incubation time: The duration of exposure to both PF-956980 and the cytotoxic drug can significantly impact the results. Optimize and standardize your incubation times.
-
Assay readout variability: Ensure the assay reagents are properly mixed and that the plate reader is calibrated and set to the correct parameters.
Q4: How can I confirm that the cell death I am observing is apoptosis?
A4: To confirm apoptosis, it is recommended to use multiple assays. Annexin V staining is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine.[2][3][4] This can be combined with a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[2][5] Additionally, you can perform a western blot for the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis.
II. Troubleshooting Guides
A. Western Blot for Phospho-STAT6
| Problem | Possible Cause | Recommended Solution |
| Weak or no phospho-STAT6 signal | Insufficient IL-4 stimulation. | Ensure IL-4 is used at an effective concentration (e.g., 1-10 ng/mL) and for an appropriate duration (e.g., 20 minutes).[1] |
| Inactive PF-956980. | Prepare fresh dilutions of PF-956980 from a properly stored stock solution. | |
| High phosphatase activity. | Use a lysis buffer containing a cocktail of phosphatase inhibitors and keep samples on ice. | |
| Low protein concentration. | Ensure an adequate amount of protein is loaded onto the gel. Perform a protein quantification assay. | |
| High background on the western blot | Blocking agent is not optimal. | For phospho-proteins, BSA is often a better blocking agent than milk, as milk contains phosphoproteins that can cause background. |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Inconsistent band intensities between replicates | Uneven protein loading. | Normalize protein loading by performing a protein assay and using a loading control (e.g., GAPDH, β-actin). |
| Variability in transfer efficiency. | Ensure proper gel-to-membrane contact and optimize transfer time and voltage. |
B. Cytotoxicity and Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability readings | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the plate. | Fill the outer wells with sterile media or PBS to create a humidity barrier. | |
| Inconsistent drug treatment. | Ensure thorough mixing of drug dilutions before adding to the wells. | |
| Low dynamic range in apoptosis assay | Suboptimal Annexin V/PI staining. | Titrate the concentrations of Annexin V and PI for your specific cell type. |
| Incorrect compensation settings in flow cytometry. | Use single-stained controls to set up proper compensation. | |
| Cells analyzed too long after staining. | Analyze cells as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. | |
| Unexpected cytotoxicity of PF-956980 alone | High concentration of DMSO. | Ensure the final concentration of the DMSO vehicle is low and consistent across all wells, including controls. |
| PF-956980 concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration of PF-956980 for your cell line. |
III. Experimental Protocols
A. Western Blot for Phospho-STAT6 in CLL Cells
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin).
-
B. Cytotoxicity Assay
-
Cell Seeding:
-
Seed CLL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Pre-treat cells with the desired concentration of PF-956980 or vehicle control for 1 hour.
-
Add the cytotoxic agent (e.g., fludarabine, chlorambucil) at various concentrations.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (using a dye reduction assay):
-
Add the dye reduction reagent (e.g., AlamarBlue, MTT) to each well according to the manufacturer's instructions.
-
Incubate for 4-6 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
C. Annexin V Apoptosis Assay
-
Cell Treatment:
-
Treat CLL cells with PF-956980 and/or a cytotoxic agent as described in the cytotoxicity assay protocol.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting the gates and compensation.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
IV. Visualizations
Caption: IL-4 signaling pathway and the inhibitory action of PF-956980.
Caption: General experimental workflow for studying PF-956980 effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: PF-956980 Cytotoxicity Assessment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxic effects of PF-956980 in cell culture. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-956980 and what is its primary mechanism of action?
PF-956980 is a selective inhibitor of Janus kinase 3 (JAK3). Its primary established role is not as a direct cytotoxic agent across all cell types, but rather as a modulator of cytokine-mediated survival signals. Specifically, it has been shown to reverse the resistance to conventional cytotoxic drugs that is induced by cytokines like Interleukin-4 (IL-4) in chronic lymphocytic leukemia (CLL) cells.[1][2]
Q2: Does PF-956980 have direct cytotoxic effects?
While PF-956980 is a pan-JAK inhibitor, its direct cytotoxic effects as a standalone agent are not extensively documented in the public domain. It primarily acts by blocking the pro-survival signals initiated by cytokines, thereby re-sensitizing cancer cells to other chemotherapeutic agents.[1][2] Any direct cytotoxicity is likely to be cell-type specific and occur at higher concentrations.
Q3: What are the known molecular targets of PF-956980?
PF-956980 is a reversible, pan-JAK inhibitor with varying potency against different JAK family members.
Table 1: Inhibitory Activity of PF-956980 against JAK Kinases
| Target | IC50 (µM) |
| JAK1 | 2.2 |
| JAK2 | 23.1 |
| JAK3 | 59.9 |
Q4: What are the potential off-target effects of PF-956980?
Like many kinase inhibitors, PF-956980 may have off-target effects, especially at higher concentrations. While a comprehensive kinase selectivity profile for PF-956980 is not widely published, other pan-JAK inhibitors have been shown to interact with other kinases.[1] If you observe unexpected cellular responses, it may be due to the inhibition of other signaling pathways.
Troubleshooting Guides
Issue 1: I am not observing any significant cytotoxicity when treating my cells with PF-956980 alone.
-
Question: Why is PF-956980 not killing my cells? Answer: This is an expected result in many cell lines. PF-956980's primary role is to block cytokine-induced survival signals, not to directly induce cell death in the absence of these signals.[1][2] Your cell line may not be dependent on the specific JAK/STAT signaling pathways for survival that PF-956980 inhibits.
-
Question: How can I determine if PF-956980 is active in my cell line? Answer: Instead of a direct cytotoxicity assay, you can assess the inhibition of the JAK/STAT signaling pathway. A recommended approach is to stimulate your cells with a relevant cytokine (e.g., IL-4) and then measure the phosphorylation of a downstream target, such as STAT6, by western blot. A decrease in phosphorylated STAT6 in the presence of PF-956980 would indicate target engagement.
Issue 2: My cytotoxicity results are inconsistent when using PF-956980 in combination with another cytotoxic agent.
-
Question: I am seeing high variability in cell death when combining PF-956980 with a chemotherapeutic drug. What could be the cause? Answer: Inconsistent results in combination studies can arise from several factors:
-
Suboptimal Cytokine Stimulation: The protective effect that PF-956980 is intended to reverse is dependent on cytokine signaling. Ensure you are consistently stimulating your cells with the appropriate cytokine at a concentration that provides a measurable protective effect.
-
Inconsistent Cell Seeding: Variations in the initial number of cells per well can lead to significant differences in the final viability readings. Ensure your cell suspension is homogenous before plating.[3]
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, fill the peripheral wells with sterile media or PBS.[3]
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize variability in compound and reagent dispensing.
-
Table 2: Example Dose-Response for Troubleshooting Combination Studies
| PF-956980 Conc. (µM) | Cytotoxic Agent Conc. (µM) | Cytokine Stimulation | Expected Outcome | Troubleshooting Consideration |
| 0 | 0 | No | High cell viability | Baseline control. |
| 0 | X | No | Reduced cell viability | Establishes cytotoxicity of the primary agent. |
| 0 | X | Yes | Increased cell viability (compared to no cytokine) | Confirms cytokine-induced resistance. If not observed, check cytokine activity and receptor expression. |
| Y | X | Yes | Reduced cell viability (compared to cytokine alone) | Demonstrates PF-956980-mediated reversal of resistance. If not observed, check PF-956980 activity on pSTAT. |
| Y | 0 | Yes | High cell viability | Confirms PF-956980 is not cytotoxic on its own under these conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of PF-956980 and/or your cytotoxic agent in complete growth medium.
-
If applicable, add the appropriate cytokine to the treatment media.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. The final DMSO concentration should typically be below 0.1%.
-
-
Incubation: Incubate the plate for your desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Culture and treat cells with PF-956980 and/or a cytotoxic agent in a 6-well plate.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Protocol 3: Detection of Apoptosis by PARP Cleavage Western Blot
This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for full-length PARP (116 kDa) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.
Visualizations
Caption: IL-4/JAK/STAT signaling pathway inhibited by PF-956980.
Caption: Experimental workflow for assessing PF-956980's effect on chemoresistance.
Caption: Troubleshooting workflow for unexpected results with PF-956980.
References
- 1. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Experimental Drug Resistance
Disclaimer: Information regarding the specific compound "PF-00956980" is not publicly available in the searched scientific literature. Therefore, this guide provides general strategies and protocols for addressing experimental drug resistance in cancer research, using well-understood examples to illustrate key principles.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to drug resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my compound, has started to show reduced responsiveness. What are the potential reasons?
This is a common issue known as acquired resistance. Several mechanisms could be at play:
-
Target Alteration: The protein targeted by your compound may have acquired a mutation that prevents the drug from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, even if the primary target is inhibited.[1][2][3]
-
Increased Drug Efflux: Cells may upregulate transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[1][4]
-
Phenotypic Changes: The cancer cells might have undergone a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT), which can be associated with drug resistance.[5]
-
Tumor Heterogeneity: The initial cell population may have contained a small sub-population of resistant cells that were selected for and expanded under the pressure of the treatment.[5]
Q2: How can I determine the mechanism of resistance in my cell line?
A multi-pronged approach is often necessary:
-
Sequence the Target Gene: To check for mutations in the drug's target protein.
-
Phospho-proteomic/Kinase Activity Profiling: To identify upregulated signaling pathways.
-
Gene and Protein Expression Analysis: Use techniques like qPCR, western blotting, or mass spectrometry to look for changes in the expression of key proteins, including drug transporters.
-
Cell Imaging: To observe any morphological changes indicative of a phenotypic shift.
Q3: What are some initial strategies to overcome resistance in my experiments?
Several strategies can be explored:
-
Combination Therapy: Combining your drug with an inhibitor of a potential bypass pathway can often restore sensitivity.[1][6]
-
Targeting Downstream Effectors: If a bypass pathway has been activated, targeting a key protein further downstream in the signaling cascade may be effective.
-
Inhibiting Drug Efflux Pumps: Using known inhibitors of ABC transporters can increase the intracellular concentration of your drug.[1]
-
Utilizing Novel Drug Analogs: A structurally different drug that targets the same protein might be effective against a mutated target.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the IC50 of the parental, sensitive cell line.2. Investigate Target Mutation: Sequence the target gene in the resistant cells.3. Assess Bypass Pathways: Use a phospho-kinase antibody array or western blotting to check for the activation of common resistance pathways (e.g., PI3K/Akt, MEK/ERK).4. Evaluate Drug Efflux: Measure the intracellular concentration of your compound in sensitive vs. resistant cells. |
| Experimental Variability | 1. Check Cell Line Authenticity: Perform STR profiling to ensure the cell line has not been misidentified or contaminated.2. Verify Compound Integrity: Use analytical methods like HPLC to confirm the concentration and purity of your drug stock.3. Standardize Seeding Density: Ensure consistent cell numbers are plated for each experiment. |
| Cell Line | Treatment | IC50 (µM) |
| Parental Line | Compound X | 0.5 |
| Resistant Sub-clone | Compound X | 12.8 |
| Resistant Sub-clone | Compound X + Pathway Y Inhibitor | 1.2 |
Problem 2: No Downstream Signaling Inhibition Despite Target Engagement
| Possible Cause | Troubleshooting Steps |
| Activation of a Bypass Signaling Pathway | 1. Broad Kinase Profiling: Use a kinase inhibitor panel or phospho-proteomics to identify hyperactivated kinases.2. Literature Review: Investigate known resistance mechanisms for drugs with a similar mechanism of action.3. Test Combination Therapies: Empirically test inhibitors of common bypass pathways (e.g., MET, AXL, EGFR) in combination with your primary compound. |
| Feedback Loop Activation | 1. Time-Course Experiment: Analyze pathway activation at various time points after drug treatment to identify the dynamics of feedback loops.2. Inhibit Feedback Signal: If a feedback loop is identified, use a second inhibitor to block the upstream activator of that loop. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the compound(s) of interest. Include a vehicle-only control. Incubate for a period determined by the cell doubling time (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blot for Protein Expression and Phosphorylation
-
Cell Lysis: Treat cells with the drug for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway illustrating bypass activation as a mechanism of drug resistance.
Caption: Experimental workflow for investigating and overcoming drug resistance.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms of Multiresistant Pseudomonas aeruginosa Strains from Germany and Correlation with Hypermutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
improving the specificity of PF-956980 in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-956980 in kinase assays. The information is designed to help improve the specificity and interpretability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-956980?
A1: PF-956980 is a potent inhibitor of Janus kinases (JAKs). While sometimes referred to as a JAK3 inhibitor, published data indicates that it inhibits multiple JAK family members, including JAK1, JAK2, and JAK3, with varying potencies depending on the assay conditions.[1][2] It is structurally related to Tofacitinib, another well-known JAK inhibitor.[3]
Q2: I am observing unexpected effects in my cell-based assays. Could these be due to off-target kinase inhibition?
A2: While PF-956980 primarily targets JAK kinases, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[4] If your experimental system expresses other kinases that are sensitive to PF-956980, you may observe phenotypes related to their inhibition. It is crucial to perform dose-response experiments and compare the observed effects with the known IC50 values for both on-target and potential off-target kinases.
Q3: My experimental results for PF-956980's potency differ from published values. What could be the cause?
A3: Discrepancies in potency (e.g., IC50 values) can arise from several factors:
-
Assay Format: The measured potency is highly dependent on the assay conditions. Biochemical assays, which measure direct enzymatic inhibition, often yield different potency values compared to cell-based assays that assess the inhibition of a signaling pathway.[5]
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like PF-956980.[6][7] It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase.
-
Cell Line Specificity: In cellular assays, the expression levels and activation status of JAK kinases and downstream signaling components can vary between cell lines, leading to different sensitivities to the inhibitor.
-
Compound Purity and Handling: The purity of the inhibitor and proper handling, such as dissolution in a suitable solvent like DMSO, are critical for obtaining reproducible results.
Q4: How can I improve the specificity of my experiments with PF-956980?
A4: To improve the specificity of your findings, consider the following:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of PF-956980 that elicits the desired on-target effect.
-
Include Control Compounds: Use a structurally unrelated inhibitor with a similar target profile or a less potent analog as a negative control. For the JAK/STAT pathway, Tofacitinib could be a relevant control.[3]
-
Orthogonal Assays: Confirm your findings using different experimental approaches. For example, complement cell viability assays with direct measurement of target phosphorylation via Western blot or ELISA.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase to demonstrate that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value (lower than expected potency) | Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or missing cofactors. | Verify that the assay buffer conditions are optimal for JAK kinase activity. |
| ATP Concentration Too High: For ATP-competitive inhibitors, a high ATP concentration will lead to a higher apparent IC50.[6] | Determine the Km of ATP for your kinase and run the assay at or near this concentration. | |
| Inactive Enzyme: Improper storage or handling of the kinase. | Use a fresh aliquot of the enzyme and verify its activity with a known potent inhibitor as a positive control. | |
| High variability between replicate wells | Pipetting Inaccuracy: Inconsistent volumes of inhibitor or enzyme. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inadequate Mixing: Poor mixing of reagents in the assay plate. | Ensure thorough but gentle mixing after each reagent addition. | |
| Edge Effects: Evaporation from the outer wells of the assay plate. | Avoid using the outer wells or fill them with buffer to maintain humidity. | |
| No inhibition observed | Inhibitor Degradation: Compound may have degraded due to improper storage. | Use a fresh stock of PF-956980. |
| Incorrect Target Engagement: The targeted JAK kinase may not be active in your specific cellular context. | Confirm the activation status of the JAK/STAT pathway in your cell line (e.g., by checking for STAT phosphorylation). |
Quantitative Data
The inhibitory activity of PF-956980 against JAK family kinases can vary depending on the specific assay used. Below is a summary of reported IC50 values.
| Target Kinase | Reported IC50 (nM) - Assay 1 | Reported IC50 (nM) - Assay 2 |
| JAK1 | 7.5[2] | 2200[1] |
| JAK2 | 7.1[2] | 23100[1] |
| JAK3 | Varies by assay[2] | 59900[1] |
Note: The significant discrepancies in reported IC50 values highlight the importance of carefully considering assay conditions when interpreting and comparing data.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)
This protocol provides a general framework for a luminescence-based kinase assay to determine the IC50 of PF-956980.
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[8]
-
Recombinant human JAK3 enzyme.
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
PF-956980 serial dilution in DMSO, then diluted in Kinase Reaction Buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of 4x PF-956980 solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of 2x JAK3 enzyme/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution to all wells. The final ATP concentration should be at or near the Km for JAK3.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-STAT Assay (Western Blot)
This protocol is for assessing the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture and Starvation:
-
Culture cells (e.g., a human T-cell line) to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of PF-956980 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK3, such as Interleukin-2 (IL-2), for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5), a downstream target of JAK3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5.
-
Normalize the p-STAT5 signal to the total STAT5 signal for each condition.
-
Plot the normalized p-STAT5 levels against the inhibitor concentration to assess the dose-dependent inhibition.
-
Visualizations
Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of PF-956980.
Caption: A workflow for troubleshooting unexpected results in assays with PF-956980.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. PF-956980 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Technical Support Center: PF-00956980 Long-Term Studies
Important Notice: Information regarding the investigational compound "PF-00956980" is not available in the public domain. The following content has been generated based on a hypothetical compound and common challenges encountered in long-term studies of similar investigational drugs. Researchers should consult their official study documentation and protocols for guidance specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: The specific mechanism of action for this compound is not publicly disclosed. For detailed information, please refer to the Investigator's Brochure and other official study materials.
Q2: What are the known off-target effects of this compound that might be relevant in long-term studies?
A: Information regarding off-target effects is proprietary. Researchers should be vigilant for unexpected phenotypes in their experimental models and consult the study's safety monitoring guidelines. Any adverse events should be reported immediately to the study sponsor.
Q3: Are there any known stability issues with this compound in long-term cell culture or in vivo studies?
A: To ensure the stability of this compound, it is crucial to adhere to the storage and handling instructions provided in the study protocol. Factors such as temperature, light exposure, and solvent can impact the compound's integrity over time. Regular quality control checks of the compound stock are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diminished or inconsistent compound efficacy over time | Compound degradation due to improper storage or handling. Development of cellular resistance. Alterations in the experimental model over time. | Verify storage conditions (-20°C or -80°C as specified, protected from light). Prepare fresh working solutions from a new stock vial. Perform regular quality control of the compound. For cell-based assays, perform mycoplasma testing and cell line authentication. Consider performing dose-response curves at regular intervals to monitor for shifts in potency. |
| Observed in vivo toxicity or unexpected adverse events | Off-target effects of the compound. Accumulation of the compound or its metabolites. Interaction with other components of the experimental system. | Immediately document all observations, including clinical signs, weight changes, and behavioral alterations. Reduce the dosage or dosing frequency, if permitted by the protocol. Collect samples for pharmacokinetic and toxicokinetic analysis. Report all adverse events to the study sponsor and institutional animal care and use committee. |
| Variability in experimental results between batches of this compound | Inconsistent compound purity or formulation. Subtle differences in experimental execution. | Request a certificate of analysis for each new batch of the compound. If possible, test new batches in a pilot experiment to confirm consistent activity. Standardize all experimental procedures and ensure all personnel are following the same protocol. |
Experimental Protocols
Note: These are generalized protocols and must be adapted based on the specific experimental context and the official study protocol for this compound.
Long-Term Cell Viability Assay
-
Cell Seeding: Plate cells at a low density in 96-well plates to allow for long-term growth.
-
Compound Treatment: The following day, treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Medium Changes: Replace the culture medium with fresh medium containing the compound every 2-3 days to ensure nutrient availability and consistent compound exposure.
-
Viability Assessment: At specified time points (e.g., 7, 14, and 21 days), assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data to the vehicle control at each time point and plot cell viability against compound concentration to determine the long-term IC50.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway inhibited by this compound.
interpreting unexpected data with PF-956980
Welcome to the technical support center for PF-956980. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected data and to offer troubleshooting support for experiments involving this selective JAK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-956980 and what is its primary mechanism of action?
PF-956980 is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines.[1] Its primary mechanism of action is to block the ATP-binding site of JAK3, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 6 (STAT6).[2][3] This inhibition effectively blocks cellular responses to cytokines that signal through the JAK3/STAT6 pathway, such as Interleukin-4 (IL-4).[2][3]
Q2: I am observing unexpected effects in my cell-based assays. Could these be due to off-target kinase inhibition?
While PF-956980 is a selective JAK3 inhibitor, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. As a close analog of Tofacitinib, it is important to consider its potential effects on other JAK family members.[1] Unexpected cellular phenotypes could arise from inhibition of other kinases. It is recommended to perform dose-response experiments and, if possible, use a secondary inhibitor with a different selectivity profile to confirm that the observed phenotype is due to JAK3 inhibition.
Q3: My experimental results for PF-956980's potency differ from published values. What could be the cause?
Discrepancies in potency (e.g., IC50 values) can arise from several factors:
-
Assay Format: The measured potency is highly dependent on the assay conditions. Biochemical assays that measure direct enzyme inhibition often yield higher potency values than cell-based assays, which measure the downstream consequences of target inhibition in a more complex biological environment.
-
Cellular Context: The expression levels of JAK3, its downstream signaling components, and potential off-target kinases in your specific cell line can influence the observed potency.
-
ATP Concentration: In kinase activity assays, the concentration of ATP can significantly impact the IC50 value of ATP-competitive inhibitors like PF-956980. Ensure your ATP concentration is consistent and relevant to your experimental question.
-
Compound Quality: Verify the purity and integrity of your PF-956980 compound.
Q4: What are the best practices for preparing and storing PF-956980?
PF-956980 is soluble in DMSO and 0.1N HCl (aq). For most biological experiments, preparing a concentrated stock solution in 100% DMSO is recommended. To ensure the stability and integrity of the compound:
-
Use Anhydrous DMSO: Minimize the water content in your DMSO stock.
-
Store at Low Temperatures: Aliquot your stock solution into smaller, single-use vials and store them at -20°C or -80°C.
-
Protect from Light: Store vials in the dark or use amber-colored vials to prevent light-induced degradation.
-
Minimize Freeze-Thaw Cycles: Prepare aliquots to avoid repeated freezing and thawing of the main stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of IL-4-induced STAT6 phosphorylation.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of PF-956980 for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Cell density and passage number.
-
Troubleshooting Step: Ensure consistent cell density and use cells within a narrow passage number range for all experiments, as signaling responses can vary with cell confluence and age.
-
-
Possible Cause 3: Degradation of PF-956980.
-
Troubleshooting Step: Prepare fresh dilutions of PF-956980 from a properly stored stock solution for each experiment.
-
-
Possible Cause 4: Assay variability.
-
Troubleshooting Step: Minimize variability by ensuring consistent incubation times, temperatures, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
-
Issue 2: Unexpected changes in cell viability or morphology.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Use the lowest effective concentration of PF-956980 as determined by your dose-response experiments. Consider using a structurally different JAK3 inhibitor to confirm that the observed effects are on-target.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line. Include a vehicle-only control in your experiments.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Step: Different cell lines can have varying sensitivities to kinase inhibitors. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of PF-956980 for your specific cell line.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of PF-956980 against key Janus kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| JAK3 | 1 | Janus Kinase |
| JAK2 | 5 | Janus Kinase |
| JAK1 | 83 | Janus Kinase |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Inhibition of IL-4-induced STAT6 Phosphorylation in Chronic Lymphocytic Leukemia (CLL) Cells
Objective: To determine the inhibitory effect of PF-956980 on the IL-4-mediated phosphorylation of STAT6 in primary CLL cells.
Materials:
-
Primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-4
-
PF-956980
-
DMSO (vehicle)
-
Phospho-STAT6 (Tyr641) antibody
-
Total STAT6 antibody
-
Loading control antibody (e.g., β-actin)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture primary CLL cells in RPMI-1640 supplemented with 10% FBS.
-
Pre-incubate cells with varying concentrations of PF-956980 or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 20 ng/mL of recombinant human IL-4 for 15 minutes.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Apoptosis Induction Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To assess whether PF-956980 induces apoptosis in combination with a cytotoxic agent in a relevant cell line.
Materials:
-
Cell line of interest (e.g., a leukemia cell line)
-
Appropriate cell culture medium
-
PF-956980
-
Cytotoxic agent (e.g., fludarabine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a 6-well plate.
-
Treat cells with PF-956980, the cytotoxic agent, the combination of both, or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Gate on the cell population and analyze the Annexin V-FITC and PI signals.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: IL-4 signaling pathway and the inhibitory action of PF-956980.
Caption: A typical workflow for a Western blot experiment with PF-956980.
Caption: A logical troubleshooting workflow for PF-956980 experiments.
References
Validation & Comparative
A Head-to-Head Comparison of PF-00956980 and Tofacitinib for Researchers
In the landscape of targeted therapies for inflammatory and autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed, data-driven comparison of two such inhibitors: PF-00956980, a pan-JAK inhibitor, and tofacitinib, a first-generation JAK inhibitor primarily targeting JAK1 and JAK3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.
Introduction to the Compounds
This compound is a reversible, ATP-competitive pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[1] Notably, beyond its kinase inhibition, this compound has been reported to selectively downregulate the protein and mRNA levels of JAK2 and JAK3, a mechanism not described for tofacitinib.[2]
Tofacitinib (brand name Xeljanz®) is an oral JAK inhibitor that preferentially targets JAK1 and JAK3, with less activity against JAK2 and TYK2.[3] It is approved for the treatment of several autoimmune conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4] Tofacitinib functions by modulating the signaling of a wide range of cytokines involved in immune and inflammatory responses.
Mechanism of Action: The JAK-STAT Signaling Pathway
Both this compound and tofacitinib exert their effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors.
Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting JAKs, both this compound and tofacitinib block this cascade, thereby downregulating the inflammatory response.
Comparative Performance Data
Biochemical Potency: Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound against the JAK isoforms. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 (µM) | Tofacitinib IC50 (nM) |
| JAK1 | 2.2[1] | 1.7 - 3.7 |
| JAK2 | 23.1[1] | 1.8 - 4.1 |
| JAK3 | 59.9[1] | 0.75 - 1.6 |
Note: Tofacitinib IC50 values are presented as a range from published literature. It is important to note that assay conditions can influence these values.
Based on this data, tofacitinib demonstrates significantly higher potency against all three JAK isoforms compared to this compound, with IC50 values in the nanomolar range versus the micromolar range for this compound. This compound exhibits a preference for JAK1, while tofacitinib shows the highest potency for JAK3, followed closely by JAK1 and JAK2.
Experimental Protocols
To facilitate further comparative research, this section outlines standardized protocols for key experiments used to characterize and compare JAK inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of a test compound against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine Triphosphate)
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, tofacitinib) at various concentrations
-
A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)
Procedure:
Data Analysis: The signal from each well is compared to positive (no inhibitor) and negative (no enzyme) controls to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To determine the IC50 value of a test compound for the inhibition of STAT phosphorylation in response to a specific cytokine.
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line)
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-γ for JAK1/2)
-
Test compounds (this compound, tofacitinib) at various concentrations
-
Cell culture medium and supplements
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Culture and Plating: Culture and seed cells in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of the test compounds.
-
Cytokine Stimulation: Add a specific cytokine to the wells to activate the target JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Stop the stimulation and fix the cells with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Stain the cells with a fluorescently labeled antibody specific to the phosphorylated STAT of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer to quantify the level of phosphorylated STAT in individual cells.
Data Analysis: The median fluorescence intensity (MFI) of the phosphorylated STAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control without any inhibitor. The IC50 value is then derived from a dose-response curve.
In Vivo Efficacy in a Rheumatoid Arthritis Model
Animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, are commonly used to evaluate the in vivo efficacy of potential therapeutics.
Objective: To assess the ability of a test compound to reduce the clinical signs of arthritis in a preclinical model.
Materials:
-
DBA/1 mice (or another susceptible strain)
-
Bovine or chicken type II collagen
-
Complete and Incomplete Freund's Adjuvant
-
Test compounds (this compound, tofacitinib) formulated for oral or parenteral administration
-
Calipers for measuring paw swelling
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant, followed by a booster immunization with collagen in Incomplete Freund's Adjuvant.
-
Treatment: Once clinical signs of arthritis appear, randomize the animals into treatment groups (vehicle control, this compound, tofacitinib). Administer the compounds daily for a specified period.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling of the joints).
-
Histopathological Analysis: At the end of the study, collect joints for histological evaluation of inflammation, pannus formation, and bone/cartilage erosion.
Data Analysis: Compare the mean arthritis scores and paw swelling between the treatment and vehicle control groups over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of any treatment effects. Histological scores are also compared between groups.
Summary and Conclusion
This compound and tofacitinib are both inhibitors of the JAK-STAT signaling pathway, a critical mediator of inflammation. Based on the available biochemical data, tofacitinib is a significantly more potent inhibitor of JAK1, JAK2, and JAK3 than this compound. Tofacitinib's preferential inhibition of JAK1 and JAK3 has been a cornerstone of its clinical development and success in treating various autoimmune diseases.
This compound, as a pan-JAK inhibitor, offers a different selectivity profile. Its unique ability to also downregulate JAK2 and JAK3 expression at the protein and mRNA level suggests a distinct mechanism of action that warrants further investigation.
The lack of direct comparative studies highlights a critical knowledge gap. Future research employing the standardized protocols outlined in this guide would be invaluable for a definitive head-to-head comparison of these two compounds. Such studies would provide a clearer understanding of their relative performance and potential therapeutic applications. Researchers are encouraged to utilize these methodologies to generate robust and comparable datasets that will ultimately advance the field of JAK inhibitor development.
References
A Comparative Analysis of PF-956980 and Other Pan-JAK Inhibitors for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, Janus kinase (JAK) inhibitors have emerged as a critical class of therapeutics for a multitude of inflammatory and autoimmune diseases. This guide provides a detailed comparison of the pan-JAK inhibitor PF-956980 against other notable pan-JAK and JAK-selective inhibitors, including Tofacitinib, Ruxolitinib, Baricitinib, Filgotinib, and Upadacitinib. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Biochemical Potency and Selectivity Profile
The cornerstone of a JAK inhibitor's therapeutic potential and safety profile lies in its potency and selectivity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency, with lower values indicating greater inhibition.
PF-956980 is a reversible, ATP-competitive pan-JAK inhibitor.[1] Its inhibitory activity is observed across multiple JAK isoforms. A distinguishing characteristic of PF-956980 is its reported ability to induce a time- and dose-dependent reduction in the protein levels of JAK2 and JAK3 in human peripheral blood mononuclear cells (PBMCs), a feature not commonly reported for other JAK inhibitors like tofacitinib.[1] This suggests a potential dual mechanism of action: direct kinase inhibition and modulation of JAK protein expression.[2]
The following table summarizes the biochemical IC50 values of PF-956980 and other prominent JAK inhibitors against JAK1, JAK2, and JAK3. It is important to note that these values are compiled from various sources and may have been determined under different assay conditions.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| PF-956980 | Pan-JAK | 2200[3] | 23100[3] | 59900[3] |
| Tofacitinib | Pan-JAK (JAK1/3 preference) | 1-112 | 5-137 | 1-2 |
| Ruxolitinib | JAK1/JAK2 | 2.8-3.3 | 2.8-3.2 | 338-401 |
| Baricitinib | JAK1/JAK2 | 5.9[4] | 5.7[4] | >400[4] |
| Filgotinib | JAK1 Selective | 10[5] | 28[5] | 810[5] |
| Upadacitinib | JAK1 Selective | 43-50 | 110-120 | 2300 |
Signaling Pathway and Experimental Workflows
To contextualize the action of these inhibitors, it is essential to understand the JAK-STAT signaling pathway they target.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilson.com [gilson.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of PF-00956980 for JAK3: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides an objective comparison of PF-00956980's selectivity for Janus Kinase 3 (JAK3) against other JAK family members and alternative JAK3 inhibitors. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and development purposes.
This compound has been a subject of interest for its potential as a JAK3 inhibitor. However, published data presents a nuanced picture of its selectivity. While some studies have characterized it as a selective JAK3 inhibitor, others have described it as a pan-JAK inhibitor, albeit with a unique activity of selectively downregulating JAK2 and JAK3 protein and mRNA levels. This guide aims to present the available quantitative data to allow for an informed assessment of its performance relative to other well-characterized JAK inhibitors.
Biochemical Selectivity Profile of JAK Inhibitors
The inhibitory activity of this compound and a panel of comparator JAK inhibitors against the four members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), is derived from various biochemical assays. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 2200[1] | 23100[1] | 59900[1] | Data not available |
| Tofacitinib | 112[2] | 20[2] | 1[2] | 489 |
| Ritlecitinib | >10,000[3] | >10,000[3] | 33.1[3] | >10,000[3] |
| Upadacitinib | 43[4] | 120[4] | 2300[4] | 4700[4] |
| Filgotinib | 10[1][5] | 28[1][5] | 810[1][5] | 116[1][5] |
Note: The IC50 values for this compound are reported in the micromolar range in one study, which contrasts with other reports suggesting nanomolar potency for JAK3. This discrepancy should be considered when evaluating its selectivity.
Cellular Activity of JAK Inhibitors
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by measuring the inhibition of JAK-STAT signaling pathways within a cellular environment.
| Compound | Cellular Assay Focus | Key Findings |
| This compound | IL-4-induced STAT6 phosphorylation | Blocked IL-4-induced STAT6 phosphorylation in chronic lymphocytic leukemia (CLL) cells.[6] Also reported to selectively downregulate JAK2 and JAK3 protein and mRNA levels in human primary immune cells.[7] |
| Tofacitinib | Broad cytokine signaling | Inhibits signaling of cytokines that utilize JAK1 and/or JAK3. |
| Ritlecitinib | JAK3-dependent cytokine signaling | Inhibited phosphorylation of STAT proteins mediated by JAK3-dependent cytokines (IL-2, IL-4, IL-7, IL-15, IL-21) in human whole blood.[3] |
| Upadacitinib | JAK1-dependent signaling | Demonstrates greater potency in inhibiting IL-6-induced pSTAT3 (a measure of JAK1 activity) compared to IL-7-induced pSTAT5 (a measure of JAK1/3 activity).[4] |
| Filgotinib | JAK1-mediated signaling | Shows potent inhibition of JAK1-dependent pathways with less effect on JAK2 and JAK3-dependent pathways in cellular assays.[8] |
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK isoform.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Adenosine triphosphate (ATP).
-
A specific peptide substrate for each kinase.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (JAK inhibitors) at various concentrations.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Assay
This cell-based assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.
Objective: To measure the inhibition of a specific JAK-STAT signaling pathway within a cellular context.
Materials:
-
Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs) or whole blood.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2).
-
Test compounds (JAK inhibitors).
-
Antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate and prepare the desired cell population.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the JAK inhibitor.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway.
-
Cell Fixation and Permeabilization: Stop the stimulation and fix and permeabilize the cells to allow antibody access to intracellular proteins.
-
Immunostaining: Stain the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of pSTAT in response to cytokine stimulation and inhibitor treatment.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified JAK3 signaling pathway.
Caption: Experimental workflow for kinase selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Analysis of PF-956980 and Alternative JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the Janus kinase (JAK) inhibitor PF-956980 with other widely used JAK inhibitors, Tofacitinib and Ruxolitinib. We present available quantitative data, detail experimental methodologies, and visualize key signaling pathways to offer a clear perspective on their selectivity.
Executive Summary
PF-956980 has been characterized as a potent inhibitor of the Janus kinase family. While initially described as a JAK3-selective inhibitor, subsequent research has revealed a broader pan-JAK inhibitory profile. A unique characteristic of PF-956980 is its ability to not only inhibit kinase activity but also induce the selective downregulation of JAK2 and JAK3 protein and mRNA levels, a feature not prominently reported for other JAK inhibitors like Tofacitinib and Ruxolitinib. This dual mechanism of action suggests a distinct pharmacological profile that warrants careful consideration in experimental design and therapeutic development.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its biological activity. While comprehensive head-to-head kinome-wide screening data for PF-956980 against a broad panel of kinases is not publicly available, we have compiled the available inhibitory concentration (IC50) data for the JAK family kinases alongside data for Tofacitinib and Ruxolitinib to facilitate a direct comparison.
| Inhibitor | Target Kinase | IC50 (nM) | Reported Selectivity Profile |
| PF-956980 | JAK1 | 2200 | Initially reported as JAK3-selective, later identified as a pan-JAK inhibitor.[1] Uniquely promotes the downregulation of JAK2 and JAK3 protein and mRNA.[1] |
| JAK2 | 23100 | ||
| JAK3 | 59900 | ||
| Tofacitinib | JAK1 | 1 | Pan-JAK inhibitor with functional preference for JAK1 and JAK3 over JAK2. |
| JAK2 | 20 | ||
| JAK3 | 1 | ||
| Ruxolitinib | JAK1 | 3.3 | Potent and selective inhibitor of JAK1 and JAK2. |
| JAK2 | 2.8 | ||
| JAK3 | >400 | ||
| TYK2 | 19 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is compiled from various sources and should be interpreted as a comparative guide.
Signaling Pathway Inhibition: The IL-4/JAK/STAT6 Axis
PF-956980 has been shown to effectively block signaling pathways downstream of cytokine receptors that rely on the JAK/STAT signaling cascade. One well-documented example is its inhibition of the Interleukin-4 (IL-4) signaling pathway, which is crucial in the context of certain immune responses and pathologies like chronic lymphocytic leukemia (CLL).[2]
Caption: Inhibition of the IL-4 signaling pathway by PF-956980.
Unique Mechanism: Downregulation of JAK2 and JAK3
A study has reported that PF-956980 not only acts as an ATP-competitive inhibitor of JAKs but also selectively reduces the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[1] This suggests a dual mechanism of action that could lead to a more sustained inhibition of these signaling pathways.
Caption: Dual mechanism of PF-956980: inhibition and downregulation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibitor profiling data, it is essential to understand the underlying experimental methodologies. Below are summaries of common assays used for determining kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This assay is frequently used to determine the IC50 of an inhibitor against a purified kinase.
Principle: This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to its phosphorylated product. The separation of the substrate and product is achieved based on differences in their electrophoretic mobility.
General Protocol:
-
Reaction Setup: In a microplate well, the kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., PF-956980) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction: The reaction is terminated by the addition of a stop buffer.
-
Mobility Shift Analysis: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and phosphorylated product to migrate at different velocities due to their charge and size differences.
-
Detection: The amount of substrate and product is quantified by detecting the fluorescent signal as they pass a detector.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[3]
Kinome-wide Selectivity Profiling (e.g., DiscoverX KINOMEscan™)
This is a high-throughput binding assay used to determine the interaction of a compound with a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.
General Workflow:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound.
-
Competitive Binding: The components are incubated together. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
Data Interpretation: A lower amount of detected kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or dissociation constants (Kd).
Caption: General workflow for a competitive binding-based kinome scan.
Conclusion
PF-956980 presents a complex and intriguing cross-reactivity profile. While it inhibits multiple JAK family members, its unique ability to also downregulate JAK2 and JAK3 expression sets it apart from other well-characterized JAK inhibitors like Tofacitinib and Ruxolitinib. This dual activity could offer a more profound and sustained therapeutic effect but also necessitates careful investigation of its broader off-target profile. For researchers utilizing PF-956980 as a chemical probe or considering it for therapeutic development, a thorough understanding of its distinct mechanism of action is crucial for accurate data interpretation and predicting its biological consequences. Further comprehensive kinome-wide profiling will be invaluable in fully elucidating the selectivity of this compound.
References
- 1. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Analysis of PF-956980 and Other JAK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of the Janus kinase (JAK) inhibitor PF-956980 against a panel of other well-characterized JAK inhibitors. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling. Their role in immune regulation has made them a prime target for the development of therapeutics for a range of inflammatory and autoimmune diseases. This guide focuses on a comparative analysis of PF-956980 and other prominent JAK inhibitors, including Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib, and Filgotinib.
Biochemical Potency and Selectivity Profile
The in vitro inhibitory activity of PF-956980 and other selected JAK inhibitors against the four JAK isoforms is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values, derived from biochemical kinase assays, provide a quantitative measure of their potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| PF-956980 | - | - | 4 | - | JAK3 (see note) |
| Tofacitinib | 15.1 | 77.4 | 1 | >1000 | JAK1/JAK3[1] |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | JAK1/JAK2[2] |
| Baricitinib | 5.9 | 5.7 | >400 | 61 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1[3] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Abrocitinib | 29.2 | 803 | >10000 | 1250 | JAK1 |
| Fedratinib | - | 3 | - | - | JAK2[1] |
Note on PF-956980: While initially reported as a highly selective JAK3 inhibitor with an IC50 of 4 nM, subsequent research has characterized PF-956980 as an ATP-competitive pan-JAK inhibitor.[4] A unique characteristic of PF-956980 is its ability to selectively downregulate the protein levels of JAK2 and JAK3 in human primary immune cells in a time-dependent manner, an effect not observed with other JAK inhibitors like tofacitinib.[4] This dual mechanism of action, combining kinase inhibition with protein level reduction, distinguishes it from other compounds in this class.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the characterization of JAK inhibitors.
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified JAK enzymes.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a fluorescently-labeled synthetic peptide); test compound (e.g., PF-956980) serially diluted in DMSO; kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005% Tween 20).
-
Procedure:
-
The kinase reactions are performed in a 384-well plate format.
-
The test compound at various concentrations is pre-incubated with the respective JAK enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The final ATP concentration is typically close to the Km value for each enzyme.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a buffer containing EDTA.
-
-
Data Analysis:
-
The extent of substrate phosphorylation is measured. In the case of fluorescently-labeled peptides, this can be done using mobility shift microfluidic electrophoresis, which separates the phosphorylated product from the unphosphorylated substrate.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Cellular Phosphorylated STAT (pSTAT) Assay
Objective: To assess the potency and selectivity of a JAK inhibitor in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Reagents and Materials: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1 cells); cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2); test compound serially diluted in DMSO; cell culture medium; fixation buffer (e.g., paraformaldehyde); permeabilization buffer (e.g., methanol); fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5); flow cytometer.
-
Procedure:
-
Cells are seeded in a 96-well plate and may be serum-starved to reduce basal signaling.
-
Cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
Cells are then stimulated with a specific cytokine at a predetermined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) at 37°C.
-
The stimulation is stopped, and the cells are immediately fixed to preserve the phosphorylation state of the proteins.
-
Following fixation, the cells are permeabilized to allow for intracellular staining.
-
The cells are then stained with fluorochrome-conjugated anti-pSTAT antibodies.
-
-
Data Analysis:
-
The median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest is measured using a flow cytometer.
-
The percentage of inhibition of STAT phosphorylation is calculated for each concentration of the test compound relative to the cytokine-stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizing the Mechanisms and Comparisons
To better understand the context of JAK inhibition, the following diagrams illustrate the JAK-STAT signaling pathway, a typical experimental workflow, and the logical framework for comparing these inhibitors.
References
A Preclinical Head-to-Head Comparison of PF-00956980 and Ruxolitinib for Researchers
Absence of direct comparative clinical studies between PF-00956980 and ruxolitinib necessitates a preclinical analysis to delineate their potential therapeutic profiles. This guide provides a comparative overview of their known biochemical potency and selectivity, alongside standardized experimental protocols relevant to their evaluation as Janus kinase (JAK) inhibitors.
This document is intended for researchers, scientists, and drug development professionals interested in the comparative preclinical profiles of the pan-JAK inhibitor this compound and the JAK1/JAK2 inhibitor ruxolitinib. The information presented herein is based on publicly available preclinical data.
Biochemical Profile: A Comparative Analysis
While both this compound and ruxolitinib target the JAK family of tyrosine kinases, their inhibitory profiles exhibit notable differences in potency and selectivity. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. In contrast, this compound is described as a pan-JAK inhibitor, with activity across JAK1, JAK2, and JAK3, albeit with micromolar potency.
| Compound | Target | IC50 (nM) |
| This compound | JAK1 | 2,200 |
| JAK2 | 23,100 | |
| JAK3 | 59,900 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. Data for ruxolitinib is from in vitro kinase assays[1][2].
Signaling Pathway and Experimental Workflow
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Both this compound and ruxolitinib exert their effects by inhibiting one or more of the JAK family kinases, thereby modulating downstream signaling.
Caption: The JAK/STAT signaling pathway and points of inhibition.
The preclinical evaluation of JAK inhibitors typically follows a standardized workflow to characterize their potency, selectivity, and cellular activity.
Caption: A typical experimental workflow for preclinical evaluation of a JAK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standardized protocols for key experiments used in the characterization of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Objective: To quantify the potency of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a poly-GT peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-33P]ATP) or non-radiolabeled for detection systems like ADP-Glo™
-
Test compound (this compound or ruxolitinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound, recombinant JAK enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop reagent).
-
Quantify the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radiolabeled assays, the amount of ADP produced is measured via a coupled enzyme reaction that generates a luminescent or fluorescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value using a non-linear regression model.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of STAT proteins in a cellular context, providing a measure of its on-target effect within a biological system.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
A cytokine-responsive cell line (e.g., TF-1, HEL)
-
Cytokine for stimulation (e.g., IL-6, EPO, GM-CSF)
-
Test compound (this compound or ruxolitinib)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the appropriate density.
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce JAK/STAT signaling.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of STAT phosphorylation inhibition at different compound concentrations.
Conclusion
Based on the available preclinical data, ruxolitinib is a significantly more potent and selective inhibitor of JAK1 and JAK2 compared to this compound, which demonstrates pan-JAK inhibitory activity at much higher concentrations. The provided experimental protocols offer a standardized framework for the preclinical evaluation of these and other JAK inhibitors, enabling researchers to generate robust and comparable datasets for informed decision-making in drug discovery and development. Further studies would be necessary to fully elucidate the therapeutic potential and safety profiles of these compounds.
References
Confirming On-Target Effects of PF-956980 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of using the small molecule inhibitor PF-956980 and siRNA to elucidate on-target effects related to the JAK/STAT signaling pathway. This guide includes detailed experimental protocols, data presentation tables, and pathway and workflow diagrams to support your research.
PF-956980 is a known inhibitor of Janus kinases (JAKs), with activity against JAK1, JAK2, and JAK3.[1][2] It is often utilized for its potent inhibition of JAK3.[3][4] Small interfering RNA (siRNA) offers a highly specific method to silence the expression of a target protein, in this case, JAK3, providing a valuable tool to confirm that the pharmacological effects of PF-956980 are indeed due to its interaction with its intended target. This guide outlines the experimental framework for this validation.
Comparative Analysis of Expected Outcomes
The following table summarizes the anticipated results when treating cells with PF-956980, a JAK3-specific siRNA, a non-targeting control siRNA, and a vehicle control. These outcomes are based on the known mechanism of the JAK/STAT pathway, where JAK3 phosphorylation and activation lead to the phosphorylation of STAT6, which in turn regulates the expression of downstream target genes like the anti-apoptotic proteins Mcl-1 and Bcl-xL.
| Treatment Group | JAK3 Protein Level | STAT6 Phosphorylation (p-STAT6) | Mcl-1 Protein Level | Bcl-xL Protein Level | Cell Apoptosis |
| Vehicle Control | Normal | High (with cytokine stimulation) | High | High | Low |
| PF-956980 | Normal | Significantly Decreased | Decreased | Decreased | Increased |
| JAK3 siRNA | Significantly Decreased | Significantly Decreased | Decreased | Decreased | Increased |
| Control siRNA | Normal | High (with cytokine stimulation) | High | High | Low |
Visualizing the JAK/STAT Signaling Pathway
The diagram below illustrates the signaling cascade initiated by cytokine binding, leading to the activation of JAK3, phosphorylation of STAT6, and subsequent regulation of target gene expression. Both PF-956980 and JAK3 siRNA are expected to interrupt this pathway, but at different points.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Experimental Workflow for On-Target Validation
The following diagram outlines the key steps in an experiment designed to compare the effects of PF-956980 and JAK3 siRNA.
Caption: Experimental workflow for comparing PF-956980 and siRNA effects.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell line and experimental conditions.
siRNA-mediated Knockdown of JAK3
This protocol outlines the steps for transiently transfecting cells with siRNA to specifically knockdown JAK3 expression.
Materials:
-
Cells of interest (e.g., human chronic lymphocytic leukemia cells)
-
Complete culture medium
-
JAK3-specific siRNA and non-targeting control siRNA (commercially available from vendors such as Santa Cruz Biotechnology)[5]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the JAK3 siRNA and control siRNA to the desired final concentration (e.g., 10 nM) in RNase-free water.[6]
-
Transfection Complex Formation:
-
In a sterile tube, dilute the required amount of transfection reagent in Opti-MEM medium according to the manufacturer's instructions.
-
In a separate sterile tube, dilute the prepared siRNA in Opti-MEM medium.
-
Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of JAK3 knockdown by Western blot or qRT-PCR.
Western Blot Analysis of JAK/STAT Pathway Components
This protocol is for the detection and quantification of total and phosphorylated proteins in the JAK/STAT pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-JAK3, anti-phospho-STAT6 (Tyr641), anti-STAT6, anti-Mcl-1, anti-Bcl-xL, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using appropriate software.[7][8]
Phospho-STAT6 (Tyr641) Detection Assay
Several commercial kits are available for the sensitive detection of phosphorylated STAT6. These kits, such as HTRF, AlphaLISA, or In-Cell ELISA, offer a high-throughput alternative to Western blotting.[9][10][11][12][13] The general principle involves the use of two antibodies: one that recognizes the phosphorylated form of STAT6 and another that recognizes total STAT6, allowing for the normalization of phosphorylated protein to the total amount of the protein. Follow the manufacturer's specific protocol for the chosen assay kit.
Apoptosis Assay
Apoptosis can be quantified using various methods, with Annexin V staining followed by flow cytometry being a common approach.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and a viability dye (e.g., propidium iodide or 7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PF-956980 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Co-operation of MCL-1 and BCL-XL anti-apoptotic proteins in stromal protection of MM cells from carfilzomib mediated cytotoxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. HTRF Human Phospho-STAT6 (Tyr641) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 10. revvity.com [revvity.com]
- 11. content.abcam.com [content.abcam.com]
- 12. tgrbiosciences.com [tgrbiosciences.com]
- 13. bioauxilium.com [bioauxilium.com]
Independent Validation of PF-956980's Dual Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Janus kinase (JAK) inhibitor PF-956980 with other commercially available alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.
PF-956980 distinguishes itself within the landscape of JAK inhibitors through a dual mechanism of action. It functions as an ATP-competitive pan-JAK inhibitor and uniquely induces the selective, time-dependent downregulation of JAK2 and JAK3 protein and mRNA levels. This guide summarizes the independent validation of this mechanism and compares its performance with other widely used JAK inhibitors.
Quantitative Comparison of JAK Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-956980 and several alternative JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| PF-956980 | 2200 | 23100 | 59900 | - |
| Tofacitinib | 112[1] | 20[1] | 1[1] | - |
| Ruxolitinib | 3.3[2][3] | 2.8[2][3] | >428[4] | 19[4] |
| Baricitinib | 5.9[5] | 5.7[5] | >400[6] | 53[6] |
| Filgotinib | 10[7] | 28[7] | 810[7] | 116[7] |
| Upadacitinib | 43[8] | 120[8] | 2300[8] | 4700[8] |
Independent Validation of PF-956980's Mechanism of Action
ATP-Competitive Inhibition of the JAK-STAT Pathway
The primary mechanism of action for PF-956980 is the inhibition of JAK kinase activity. In a key study by Steele et al. (2010), PF-956980 was shown to effectively block the interleukin-4 (IL-4) induced signaling cascade in chronic lymphocytic leukemia (CLL) cells.[9] IL-4 is a cytokine that promotes the survival of CLL cells and induces resistance to cytotoxic drugs.[9] The binding of IL-4 to its receptor activates JAK1 and JAK3, leading to the phosphorylation and activation of the transcription factor STAT6. Activated STAT6 then translocates to the nucleus and upregulates the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-XL.[9]
The study by Steele et al. demonstrated that PF-956980 blocks the phosphorylation of STAT6, thereby preventing the upregulation of these anti-apoptotic proteins and reversing the drug resistance induced by IL-4.[9] This provides strong evidence for PF-956980's ability to inhibit the JAK-STAT signaling pathway.
Unique Downregulation of JAK2 and JAK3 Protein and mRNA Levels
A subsequent independent study by Field et al. (2017) provided further insight into a unique aspect of PF-956980's mechanism. Their research confirmed that in addition to being a pan-JAK ATP-competitive inhibitor, PF-956980 also causes a selective, time-dependent reduction in the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells. This effect was not observed for JAK1 or TYK2. This dual action of inhibiting kinase activity and reducing the total amount of specific JAK proteins sets PF-956980 apart from other JAK inhibitors.
Comparison with Alternative JAK Inhibitors
The alternative JAK inhibitors listed in the table primarily function as ATP-competitive inhibitors with varying degrees of selectivity for the different JAK family members.
-
Tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[1] Its mechanism involves modulating the signaling of cytokines that are crucial for lymphocyte activation, proliferation, and function.[1]
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[2][3] It effectively disrupts cytokine and growth factor signaling pathways that are often dysregulated in myeloproliferative neoplasms.[5][10]
-
Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2.[5][6] It modulates the signaling pathways of various interleukins, interferons, and growth factors implicated in autoimmune and inflammatory conditions.[2][11]
-
Filgotinib is a selective JAK1 inhibitor.[7][8][12] Its selectivity for JAK1 is thought to provide a favorable safety profile by avoiding the inhibition of other JAK isoforms that are important for hematopoiesis and immune surveillance.[8][12]
-
Upadacitinib is also a selective JAK1 inhibitor.[4][8][13] By targeting JAK1, it effectively inhibits the signaling of multiple pro-inflammatory cytokines.[4][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of PF-956980's mechanism are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability (MTT) Assay
This assay is used to assess the effect of JAK inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add the desired concentrations of the JAK inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15][16]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to quantify the number of apoptotic cells following treatment with a JAK inhibitor.
-
Cell Treatment: Treat cells with the JAK inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry.[17][18]
Western Blotting for Phosphorylated STAT6
This technique is used to detect the phosphorylation status of STAT6, a key downstream target of the JAK pathway.
-
Cell Lysis: After treatment with the JAK inhibitor and/or cytokine, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total STAT6 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21]
Visualizations
IL-4 Signaling Pathway in CLL and Point of Inhibition by PF-956980
Caption: IL-4 signaling in CLL is inhibited by PF-956980.
General JAK-STAT Signaling Pathway and Inhibition by Various JAK Inhibitors
Caption: Overview of the JAK-STAT pathway and points of inhibition.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Baricitinib - Wikipedia [en.wikipedia.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgotinib - Wikipedia [en.wikipedia.org]
- 9. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to PF-00956980 and JAK1/2 Inhibitors for Rheumatological Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-Janus kinase (JAK) inhibitor PF-00956980 and established JAK1/2 inhibitors, focusing on their efficacy and underlying mechanisms in the context of rheumatoid arthritis (RA).
This document summarizes available preclinical and clinical data to facilitate informed decisions in drug discovery and development. Quantitative data are presented in structured tables for direct comparison, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to clarify complex biological processes and methodologies.
Executive Summary
This compound is a pan-JAK inhibitor demonstrating activity against JAK1, JAK2, and JAK3. In contrast, specific JAK1/2 inhibitors, such as baricitinib and ruxolitinib, are designed to selectively target two of the four JAK family members. While direct comparative efficacy studies between this compound and JAK1/2 inhibitors are not available in the public domain, this guide compiles existing in vitro potency data for this compound and clinical efficacy data for the JAK1/2 inhibitor baricitinib in rheumatoid arthritis. Due to the lack of in vivo data for this compound, preclinical data for its close structural analog, tofacitinib, is presented as a surrogate for contextual comparison in animal models of arthritis. Information on a completed Phase 2 trial of the JAK1/2 inhibitor ruxolitinib in rheumatoid arthritis is also included, although detailed public data is limited.
Mechanism of Action
Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity. Inhibition of these kinases can modulate the immune response, making them attractive targets for autoimmune diseases like rheumatoid arthritis.
This compound is an ATP-competitive, reversible pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[1] This broad-spectrum inhibition can simultaneously block signaling from a wide range of cytokines.
JAK1/2 inhibitors , such as baricitinib and ruxolitinib, are more selective, primarily targeting JAK1 and JAK2. This selectivity is intended to achieve therapeutic effects by blocking key pro-inflammatory cytokine pathways while potentially sparing others, which may influence the overall efficacy and safety profile.[2][3]
Comparative Efficacy Data
Direct comparative studies between this compound and JAK1/2 inhibitors have not been identified. This section presents available in vitro data for this compound and clinical data for the JAK1/2 inhibitor baricitinib in patients with rheumatoid arthritis.
In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against different JAK isoforms.
| Compound | Target | IC50 (µM) |
| This compound | JAK1 | 2.2 |
| JAK2 | 23.1 | |
| JAK3 | 59.9 | |
| Data sourced from MedchemExpress. |
Clinical Efficacy in Rheumatoid Arthritis (Baricitinib)
The following tables summarize key efficacy endpoints from the Phase 3 clinical trials RA-BEAM and RA-BUILD for the JAK1/2 inhibitor, baricitinib, in patients with moderate to severe rheumatoid arthritis.
Table 2.1: ACR Response Rates at Week 12 in the RA-BEAM Study (Patients with an inadequate response to methotrexate)
| Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| Placebo + MTX (n=488) | 40 | 15 | 5 |
| Baricitinib 4 mg + MTX (n=487) | 70 | 43 | 20* |
| Adalimumab 40 mg + MTX (n=330) | 61 | 36 | 16 |
| p≤0.001 vs. Placebo + MTX. Data from Taylor et al., 2017.[4][5] |
Table 2.2: Disease Activity Outcomes at Week 12 in the RA-BUILD Study (Patients with an inadequate response to conventional synthetic DMARDs)
| Outcome | Placebo (n=228) | Baricitinib 2 mg (n=229) | Baricitinib 4 mg (n=227) |
| ACR20 (%) | 39 | 66 | 62 |
| SDAI Remission (%) | 4 | 12 | 11 |
| DAS28-CRP <2.6 (%) | 5 | 13 | 16 |
| p≤0.001 vs. Placebo. SDAI=Simplified Disease Activity Index; DAS28-CRP=Disease Activity Score 28-C-Reactive Protein.[6][7] |
Clinical Development in Rheumatoid Arthritis (Ruxolitinib)
Ruxolitinib, a JAK1/2 inhibitor, has completed a Phase 2 clinical trial (NCT00550043) for the treatment of active rheumatoid arthritis.[2][8] The study evaluated the safety, tolerability, and efficacy of a 4-week course of ruxolitinib. While public access to the full dataset is limited, the primary endpoints included the proportion of subjects achieving an American College of Rheumatology (ACR) 20 response. Intriguing results in patients with rheumatoid arthritis have been noted, though detailed data from this trial remains largely unpublished in peer-reviewed literature.[7][9]
Preclinical Efficacy in Animal Models of Arthritis (Tofacitinib as a proxy for this compound)
Due to the absence of published in vivo efficacy data for this compound, data from its close structural analog, tofacitinib (a JAK3 inhibitor with pan-JAK activity), in rodent models of rheumatoid arthritis are presented below for context.
Table 2.3: Efficacy of Tofacitinib in Rodent Models of Arthritis
| Animal Model | Dosing | Key Findings |
| Murine Collagen-Induced Arthritis (CIA) | 1.5-15 mg/kg/day | Dose-dependent reduction in clinical arthritis scores, with >90% reduction at the highest dose. |
| Rat Adjuvant-Induced Arthritis (AA) | 1.5-15 mg/kg/day | Dose-dependent decrease in paw swelling, with an approximate ED50 of 1.5 mg/kg/day. Reduced inflammatory cell influx and joint damage. |
| Data from Milici et al., 2008. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific Janus kinase by 50% (IC50).
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay via Flow Cytometry
This protocol outlines a method to assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in whole blood.
Objective: To measure the inhibition of JAK-STAT signaling in a cellular context.
Materials:
-
Freshly collected human whole blood
-
Cytokine stimulant (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Test compound
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Aliquot whole blood into tubes.
-
Add serial dilutions of the test compound and incubate for a specified time (e.g., 1 hour at 37°C).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes at 37°C).
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and the target pSTAT.
-
Wash the cells and resuspend in an appropriate buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of pSTAT phosphorylation at each compound concentration relative to the stimulated control.
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model for evaluating the efficacy of anti-arthritic compounds.[2]
Objective: To assess the in vivo efficacy of a test compound in a model that mimics some aspects of human rheumatoid arthritis.
Animals:
-
Susceptible rat strain (e.g., Lewis or Dark Agouti)
Materials:
-
Type II collagen (e.g., bovine or porcine)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle
Procedure:
-
Immunization (Day 0): Emulsify Type II collagen in CFA. Administer an intradermal injection at the base of the tail.
-
Booster (Day 7): Emulsify Type II collagen in IFA. Administer a second intradermal injection.
-
Treatment: Administer the test compound or vehicle according to the desired regimen (prophylactic, starting before or at the time of immunization; or therapeutic, starting after the onset of clinical signs of arthritis).
-
Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers), erythema, and ankylosis. Assign a clinical arthritis score to each paw.
-
Endpoint Analysis: At the end of the study, collect blood for biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines). Harvest paws for histopathological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
This compound is a pan-JAK inhibitor with demonstrated in vitro activity against JAK1, JAK2, and JAK3. This contrasts with the more selective profile of JAK1/2 inhibitors like baricitinib and ruxolitinib. While direct comparative efficacy data is lacking, this guide provides a framework for understanding their respective mechanisms and summarizes the available efficacy data in the context of rheumatoid arthritis. The provided experimental protocols offer standardized methods for the preclinical and clinical evaluation of these and other JAK inhibitors. Further studies are warranted to directly compare the efficacy and safety profiles of pan-JAK inhibitors versus more selective JAK inhibitors to better understand the therapeutic implications of their differing selectivity.
References
- 1. invitekinc.com [invitekinc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic effect of Periploca forrestii on collagen-induced arthritis in rats through JAK2/Nf-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PF-00956980: A Guide to Safety and Compliance
Obtaining the legally mandated Safety Data Sheet (SDS) is the critical first step for the proper disposal of the research chemical PF-00956980. This document, provided by the chemical manufacturer or supplier, contains specific, regulated instructions essential for the safety of laboratory personnel and environmental protection. Without the SDS, any disposal attempt is unsafe and non-compliant.
For researchers, scientists, and drug development professionals, adherence to established safety protocols is paramount. The disposal of any chemical, including this compound, must follow a strict workflow to ensure safety and regulatory compliance.
The Indispensable Role of the Safety Data Sheet (SDS)
The SDS is the primary source of information for the safe handling and disposal of any chemical. It includes detailed sections on:
-
Hazards Identification: Outlines potential health and environmental risks.
-
Handling and Storage: Provides guidance on safe storage conditions.
-
Disposal Considerations: This section details the appropriate methods for waste treatment and disposal, specifying whether the substance is considered hazardous waste and the regulations that govern its disposal.
It is a legal requirement for the manufacturer or supplier of this compound to provide an SDS. Researchers must consult this document before handling or disposing of the compound.
General Laboratory Chemical Disposal Workflow
While the specific instructions for this compound are found in its SDS, a universal workflow applies to the disposal of all laboratory chemical waste. This process ensures that hazardous materials are identified, segregated, and handled correctly to mitigate risks.
Caption: General workflow for laboratory chemical waste disposal.
Key Procedural Steps for Chemical Waste Management
-
Identification and Classification : The first step is to identify the waste material and consult its SDS to determine if it is hazardous.[1] Hazardous waste is defined as a substance that poses a potential threat to human health or the environment.[2][3]
-
Proper Segregation : Different types of chemical waste must be segregated to prevent dangerous reactions.[4][5] For example, acids should be stored separately from bases, and oxidizers away from flammable materials.[5]
-
Container and Labeling : Waste must be collected in containers that are chemically compatible with the substance.[4][6] The container must be in good condition, leak-proof, and kept closed except when adding waste.[4][3] A hazardous waste label must be affixed as soon as the first drop of waste is added.[2] The label should clearly list all constituents without using abbreviations or formulas.[5][2]
-
Safe Storage : Waste containers should be stored in a designated "Satellite Accumulation Area" at or near the point of generation.[5][7] This area must be under the control of laboratory personnel and away from general traffic areas.[5][2] Secondary containment is required for all liquid hazardous wastes.[4]
-
Disposal Pickup : Once a waste container is full, or if waste generation is complete, a pickup should be scheduled with your institution's Environmental Health & Safety (EHS) department.[4][8] EHS is responsible for the compliant collection, storage, and ultimate disposal of chemical waste.[7]
Under no circumstances should hazardous chemicals be disposed of down the sink or in regular trash containers. [4][2] The first rinse of chemically contaminated glassware should also be collected as hazardous waste.[2]
Summary of Common Waste Streams and Disposal Routes
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a labeled, compatible container for EHS pickup. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Collect in a separate, labeled container for EHS pickup. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Collect in a designated, compatible (e.g., glass or poly) container. Neutralization may be permissible for dilute solutions if they do not contain heavy metals, but EHS should be consulted.[2][9] |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Collect in a designated, compatible container. Neutralization may be an option for some dilute solutions per institutional guidelines.[2] |
| Heavy Metal Waste | Solutions containing mercury, lead, chromium, etc. | Must be collected as hazardous waste for EHS pickup.[9] |
| Solid Chemical Waste | Contaminated labware, gloves, spill cleanup materials | Collect in a designated, labeled container or bag for EHS pickup.[3] |
This table provides general guidance. The specific procedures for your institution, as determined by EHS and local regulations, must always be followed.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling PF-00956980
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the handling of PF-00956980, a potent, reversible, pan-Janus kinase (JAK) inhibitor. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is primarily based on the safety protocols for Tofacitinib, a structurally and functionally similar JAK inhibitor.[1] It is imperative to handle this compound with the assumption that it carries similar health risks.
Immediate Safety and Handling Precautions
Warning: this compound is suspected of damaging fertility or the unborn child and may be harmful if swallowed.[2][3] All personnel must read and understand these safety precautions before handling this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the compound. |
| Hand Protection | Impermeable gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust or aerosols. |
First Aid Measures
In case of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential to ensure a safe laboratory environment.
Handling and Storage
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust. Use only in a chemical fume hood.[4]
-
Storage: Store in a tightly closed container. Keep in a cool, dry, well-ventilated area away from incompatible substances.[1] Pfizer recommends storing Tofacitinib at 20°C to 25°C (68°F to 77°F).[5]
Spill and Disposal Procedures
| Procedure | Guidance |
| Spill Cleanup | Use appropriate personal protective equipment. For solid spills, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a suitable container.[6] |
| Waste Disposal | Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.[2] |
Experimental Workflow for Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Mechanism of Action: JAK-STAT Signaling Pathway
This compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the cell nucleus, leading to changes in gene expression.[7][8] Inhibition of JAK enzymes by this compound blocks this signaling cascade, which is implicated in inflammatory and immune responses.
The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
